2-Iodoisopropylbenzene
Description
The exact mass of the compound 2-Iodoisopropylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Iodoisopropylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodoisopropylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-iodo-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORQIYFSJAWBNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172612 | |
| Record name | o-Iodocumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19099-54-8 | |
| Record name | 1-Iodo-2-isopropylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19099-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Iodocumene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019099548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Iodocumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-iodocumene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | o-Iodocumene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR9WQW9E5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: 13C NMR Characterization of 2-Iodoisopropylbenzene
This guide is structured as an advanced technical whitepaper designed for analytical chemists and synthetic researchers. It synthesizes theoretical principles with practical spectral assignment logic, focusing on the unique electronic environments created by the ortho-iodo substituent.
Executive Summary
The 13C NMR spectrum of 2-iodoisopropylbenzene (also known as o-iodocumene) presents a distinct case study in substituent effects. Unlike simple alkylbenzenes, this molecule exhibits a profound Heavy Atom Effect due to the iodine nucleus, resulting in anomalous shielding of the ipso-carbon. Furthermore, the steric bulk of the ortho-isopropyl group restricts rotation, potentially influencing relaxation times (
Theoretical Framework & Mechanism
To accurately interpret the spectrum, one must understand the two competing electronic perturbations at play:
The Heavy Atom Effect (Spin-Orbit Coupling)
Iodine is a massive nucleus with a large electron cloud. In 13C NMR, the carbon directly attached to iodine (C1) experiences spin-orbit coupling , which mixes ground states with excited states. This relativistic effect causes a significant upfield shift (shielding) , often moving the C-I signal to 90–100 ppm, a region typically associated with alkene or acetal carbons rather than aromatics.
Steric Ortho-Effect
The isopropyl group at the C2 position exerts steric pressure on the large iodine atom. This forces the isopropyl group to rotate out of coplanarity with the benzene ring to minimize
-
Deshielding of the C2 (ipso-alkyl) carbon due to reduced
-conjugation. -
Line broadening if the rotation rate is comparable to the NMR timescale (though typically fast at 298 K).
Experimental Protocol
Reliable detection of quaternary carbons (C1 and C2) requires optimized acquisition parameters.
Sample Preparation
-
Concentration: 50–100 mg in 0.6 mL solvent.
-
Solvent:
(77.16 ppm triplet reference). -
Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Acquisition Parameters (Standard 100 MHz Carbon)
| Parameter | Setting | Rationale |
| Pulse Sequence | zgpg30 or deptq | Proton decoupling is essential. DEPTQ allows phase-editing to distinguish C/CH2 from CH/CH3. |
| Relaxation Delay (D1) | 2.0 – 5.0 sec | The quaternary C1 and C2 have no attached protons to facilitate dipolar relaxation. A short D1 will saturate these signals, making them invisible. |
| Spectral Width | 240 ppm | To capture carbonyl impurities or extreme shifts, though the target range is 0–160 ppm. |
| Scans (NS) | > 512 | Required for adequate S/N ratio on quaternary carbons. |
Spectral Analysis & Assignment
The following data represents the consolidated assignment based on substituent additivity rules (Savitsky-Golay algorithms) and empirical data from analogous systems (iodobenzene and cumene).
Chemical Shift Table[1]
| Carbon Label | Type | Chemical Shift ( | Assignment Logic |
| C1 | Quaternary (C-I) | 98.5 ± 2.0 | Diagnostic Peak. Shielded by Heavy Atom Effect (Iodine). |
| C2 | Quaternary (C-iPr) | 148.0 ± 1.5 | Deshielded by |
| C6 | Aromatic CH | 139.2 ± 1.0 | Ortho to Iodine. Deshielded by inductive effect of I. |
| C3 | Aromatic CH | 126.5 ± 1.0 | Ortho to Isopropyl. Typical aromatic range. |
| C4 | Aromatic CH | 128.1 ± 1.0 | Para to Isopropyl. |
| C5 | Aromatic CH | 127.8 ± 1.0 | Meta to Isopropyl. |
| C7 | Aliphatic CH | 38.5 ± 0.5 | Methine of isopropyl. Deshielded by ring current. |
| C8, C9 | Aliphatic CH3 | 23.5 ± 0.5 | Methyls of isopropyl. High field doublet intensity.[1] |
Assignment Logic Flow
The following diagram illustrates the logical pathway to assign the critical C1 and C2 carbons, distinguishing them from the remaining aromatic signals.
Figure 1: Logic flow for assigning carbon environments using DEPT editing.
Advanced Characterization (Self-Validating Protocols)
To confirm the assignment and rule out isomers (e.g., 3-iodo or 4-iodoisopropylbenzene), use 2D Heteronuclear correlation.
HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: Correlate protons to their directly attached carbons.
-
Validation:
-
The septet proton at 3.18 ppm (from 1H NMR) must correlate to the carbon at 38.5 ppm (C7).
-
The doublet methyl protons at 1.23 ppm must correlate to the carbon at 23.5 ppm (C8/C9).
-
Crucial Check: The carbons at 98.5 ppm (C1) and 148.0 ppm (C2) must show NO correlation in HSQC (proving they are quaternary).
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: Long-range coupling (2-3 bonds) to connect the spin systems.
-
Workflow:
-
Look for the Methyl protons (1.23 ppm) .
-
They should show a strong 3-bond correlation to C2 (148.0 ppm) .
-
This definitively links the isopropyl group to the specific quaternary carbon, confirming regiospecificity.
-
The C1 (98.5 ppm) should show correlations to the aromatic protons at C3 and C5, but weak or no correlation to the isopropyl protons, confirming the ortho position.
-
References
-
1H NMR Data Verification: ChemicalBook. (2025). 1H NMR Spectrum of 2-Iodoisopropylbenzene (CAS 19099-54-8). Retrieved from .
-
Heavy Atom Effect: Pyykkö, P. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. Chemical Reviews, 120(15), 7078-7144. .
-
General Shift Data: Compound Interest. (2015).[2] A Guide to 13C NMR Chemical Shifts. .
-
Analogous Data (Iodobenzene): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). .
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry of 2-Iodoisopropylbenzene
This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-iodoisopropylbenzene. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its ionization and fragmentation, offering field-proven insights and detailed experimental protocols.
Introduction: The Analytical Imperative for Halogenated Aromatics
2-Iodoisopropylbenzene, a member of the halogenated aromatic hydrocarbon class, presents unique analytical challenges and opportunities. Its structural characterization is paramount in various fields, including synthetic chemistry, pharmaceutical development, and environmental analysis. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as the cornerstone technique for the definitive identification and quantification of such compounds. This guide will navigate the intricacies of its mass spectrometric behavior, with a focus on electron ionization (EI) methodologies.
Foundational Principles: Ionization and Isotopic Signature
When subjected to electron ionization, a 2-iodoisopropylbenzene molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).[1] The stability of this molecular ion is a critical determinant of the resulting mass spectrum. Aromatic systems, due to their inherent stability, tend to produce a more prominent molecular ion peak compared to their aliphatic counterparts.[2]
A key characteristic of iodine-containing compounds in mass spectrometry is the monoisotopic nature of iodine (¹²⁷I). Unlike chlorine and bromine, which have significant natural isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br respectively) leading to characteristic M+2 peaks, iodine's single stable isotope simplifies the molecular ion region of the spectrum.[3][4] The molecular weight of 2-iodoisopropylbenzene is 246.12 g/mol , and its mass spectrum is expected to show a distinct molecular ion peak at m/z 246.[5]
Deciphering the Fragmentation Cascade
The true power of mass spectrometry lies in the analysis of fragmentation patterns, which act as a molecular fingerprint. The fragmentation of the 2-iodoisopropylbenzene molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The C-I bond is the weakest bond in the molecule, making its cleavage a highly probable event.
Predicted Fragmentation Pathways
Based on established principles of mass spectrometry for alkyl halides and aromatic compounds, the following fragmentation pathways are predicted for 2-iodoisopropylbenzene:
-
Loss of Iodine Radical: The most significant initial fragmentation is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•) and the formation of a stable secondary carbocation at m/z 119. This fragment, the isopropylbenzene cation, is expected to be a prominent, if not the base peak, in the spectrum. The weakness of the C-I bond makes this a very favorable fragmentation.[4][6]
-
Benzylic Cleavage: Loss of a methyl radical (•CH₃) from the molecular ion can occur, leading to the formation of a cation at m/z 231. This is a common fragmentation pathway for compounds containing an isopropyl group.
-
Formation of the Phenyl Cation: Subsequent fragmentation of the isopropylbenzene cation (m/z 119) can lead to the loss of a propene molecule (CH₂=CHCH₃), resulting in the formation of the phenyl cation at m/z 77. This is a characteristic fragment for many benzene derivatives.[7]
-
Tropylium Ion Rearrangement: Aromatic compounds can undergo rearrangement to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This often occurs through a rearrangement of the alkyl side chain followed by fragmentation.
The following diagram illustrates the predicted primary fragmentation pathways of 2-iodoisopropylbenzene under electron ionization.
Caption: Predicted Electron Ionization Fragmentation Pathways of 2-Iodoisopropylbenzene.
Interpreting the Spectrum: A Hypothetical Analysis
While a publicly available, fully annotated mass spectrum for 2-iodoisopropylbenzene is not readily found, we can construct a hypothetical table of expected major fragments and their relative abundances based on the analysis of similar compounds like isopropylbenzene (cumene) and other iodoalkanes.[8][9]
| m/z | Proposed Fragment Ion | Proposed Structure | Expected Relative Abundance | Rationale |
| 246 | [C₉H₁₁I]⁺• | Molecular Ion | Moderate | The aromatic ring provides stability. |
| 231 | [C₈H₈I]⁺ | [M - CH₃]⁺ | Low to Moderate | Benzylic cleavage is a common pathway. |
| 119 | [C₉H₁₁]⁺ | Isopropylbenzene cation | High (likely base peak) | Loss of the iodine radical is highly favorable due to the weak C-I bond. |
| 91 | [C₇H₇]⁺ | Tropylium ion | Moderate to High | A common and stable rearrangement product for alkylbenzenes. |
| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate | Characteristic fragment of benzene derivatives. |
Experimental Protocol: GC-MS Analysis
For the routine analysis of 2-iodoisopropylbenzene, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, offering high-resolution separation and sensitive detection.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality data.
-
Solvent Selection: Choose a high-purity, volatile solvent in which 2-iodoisopropylbenzene is readily soluble. Dichloromethane or hexane are suitable options.
-
Concentration: Prepare a dilute solution of the analyte, typically in the range of 1-10 µg/mL. High concentrations can lead to column overloading and source contamination.
-
Standard Preparation: For quantitative analysis, prepare a series of calibration standards of known concentrations.
GC-MS Instrumentation and Parameters
The following table outlines a typical set of GC-MS parameters for the analysis of 2-iodoisopropylbenzene. These should be considered a starting point and may require optimization based on the specific instrumentation and analytical goals.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal for most capillary columns. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column suitable for separating aromatic compounds. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Provides good separation from potential impurities. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique for volatile compounds. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns. |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
| Quadrupole Temperature | 150 °C | Ensures stable ion transmission. |
| Scan Range | m/z 40-350 | Covers the molecular ion and expected fragment ions. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from saturating the detector. |
The following diagram illustrates the experimental workflow for the GC-MS analysis of 2-iodoisopropylbenzene.
Caption: Experimental Workflow for GC-MS Analysis of 2-Iodoisopropylbenzene.
Conclusion: A Framework for Confident Characterization
This guide has provided a detailed framework for understanding and executing the mass spectrometric analysis of 2-iodoisopropylbenzene. By combining a theoretical understanding of its fragmentation behavior with a robust experimental protocol, researchers can achieve confident structural elucidation and quantification. The principles outlined herein are not only applicable to 2-iodoisopropylbenzene but can also be extrapolated to the broader class of halogenated aromatic compounds, empowering scientists in their analytical endeavors.
References
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Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide. Retrieved from [Link]
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MassBank. (2008). ISOPROPYLBENZENE; EI-B; MS. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Propane, 2-iodo-. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). (2-Iodopropyl)benzene. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide. Retrieved from [Link]
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JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]
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PubMed. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, iodo-. In NIST Chemistry WebBook. Retrieved from [Link]
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Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link]
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ASTM International. (2023). Analysis of Isopropylbenzene (Cumene) by Gas Chromatography (External Standard). Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, January 25). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides [Video]. YouTube. [Link]
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PubChem. (n.d.). 2-Iodo-N-isopropylbenzamide. Retrieved from [Link]
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Shimadzu. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]
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PubChem. (n.d.). Cumene. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Retrieved from [Link]
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An In-Depth Technical Guide to the Infrared Spectrum of 2-Iodoisopropylbenzene
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-iodoisopropylbenzene, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, practical acquisition protocols, and detailed interpretation of the molecule's vibrational spectroscopy. Our approach emphasizes the causal relationships between molecular structure and spectral features, ensuring a field-proven and scientifically robust understanding.
Introduction: The Vibrational Signature of a Molecule
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending. The resulting IR spectrum is a unique molecular "fingerprint," providing invaluable information about the functional groups present and the overall molecular architecture. For a molecule like 2-iodoisopropylbenzene (also known as 1-iodo-2-isopropylbenzene), IR spectroscopy serves as a critical tool for identity confirmation, purity assessment, and quality control. The strategic placement of the bulky isopropyl group and the heavy iodine atom in an ortho- position on the benzene ring creates a distinct and interpretable spectral pattern.
Molecular Structure and Predicted Vibrational Modes
To understand the IR spectrum, we must first consider the structure of 2-iodoisopropylbenzene. It consists of three primary components, each with characteristic vibrational modes: the aromatic ring, the isopropyl substituent, and the carbon-iodine bond.
-
Aromatic Ring (Ortho-Disubstituted): The benzene ring gives rise to several distinct absorptions. These include the stretching of the C-H bonds on the ring, the in-plane stretching of the carbon-carbon double bonds, and the out-of-plane bending of the C-H bonds, the latter of which is highly diagnostic of the substitution pattern.[1][2]
-
Isopropyl Group: This aliphatic group features sp³-hybridized carbons and their associated hydrogens. Its presence is confirmed by characteristic C-H stretching and bending vibrations.[3]
-
Carbon-Iodine Bond: The C-I bond is a key functional group. Its vibration is influenced by the heavy mass of the iodine atom.
The interplay of these components and their electronic effects—the electron-donating nature of the isopropyl group and the inductive effect of the iodine atom—collectively define the molecule's unique IR spectrum.[4]
Logical Relationship: Structure to Spectrum
The following diagram illustrates the direct correlation between the structural components of 2-iodoisopropylbenzene and the regions of the IR spectrum where their characteristic signals appear.
Caption: A self-validating protocol for acquiring a high-fidelity IR spectrum.
Conclusion: Synthesizing the Evidence
The infrared spectrum of 2-iodoisopropylbenzene is a composite of highly characteristic absorptions that, when interpreted together, provide unambiguous structural confirmation. The presence of peaks slightly above 3000 cm⁻¹, multiple bands in the 1600-1450 cm⁻¹ region, and a strong C-H bending band around 750 cm⁻¹ authoritatively identifies the ortho-disubstituted aromatic core. [1][2][5]Concurrently, strong C-H stretching below 3000 cm⁻¹ and the diagnostic doublet near 1380 cm⁻¹ confirm the isopropyl substituent. Finally, the low-frequency C-I stretch, though sometimes difficult to observe, completes the molecular picture. This multi-faceted spectral signature serves as a robust quality control metric, essential for its application in research and development.
References
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
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OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). IR absorption spectrum of isopropyl alcohol. Retrieved from [Link]
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NSF Public Access Repository. (2021, May 14). Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. Retrieved from [Link]
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DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]
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NIST. (n.d.). Isopropyl Alcohol. In NIST WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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RJPBCS. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-iodopropane. Retrieved from [Link]
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ResearchGate. (2025, October 12). (PDF) Study of substances containing iodine adduct by IR spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Vibrational spectra and structure of isopropylbenzene. Retrieved from [Link]
-
UCSC. (n.d.). IR Tables. Retrieved from [Link]
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NIST Standard Reference Data. (n.d.). Tables of Molecular Vibrational Frequencies. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Retrieved from [Link]
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Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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PubChem. (n.d.). Iodobenzene. Retrieved from [Link]
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SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]
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Methodological & Application
Optimized Heck Reaction Protocols for Sterically Hindered Substrates: 2-Iodoisopropylbenzene
Executive Summary & Challenge Analysis
The Heck-Mizoroki reaction of 2-iodoisopropylbenzene presents a specific set of challenges distinct from unhindered aryl iodides. While the iodide leaving group facilitates a rapid oxidative addition, the bulky ortho-isopropyl group creates significant steric congestion within the palladium coordination sphere.
Key Challenges:
-
Olefin Coordination: The steric bulk hinders the approach of the alkene to the Pd(II)-Ar intermediate, slowing down the insertion step.
-
Isomerization Risks: Slower reductive elimination can increase the lifetime of the
-alkyl-palladium intermediate, promoting -hydride elimination in undesired directions (chain walking). -
Catalyst Deactivation: Steric crowding can force ligand dissociation, leading to the precipitation of inactive Palladium black.
This guide details two distinct, self-validating protocols designed to overcome these barriers: the Ligand-Free "Jeffery" System (robust, cost-effective) and the Bulky-Phosphine System (high-performance for difficult alkenes).
Mechanistic Insight: The Steric Checkpoint
To optimize this reaction, one must understand where the isopropyl group interferes. Unlike standard substrates where oxidative addition is often rate-limiting, for o-isopropyliodobenzene, the bottleneck shifts to the migratory insertion and reductive elimination phases.
Pathway Visualization
The following diagram illustrates the catalytic cycle with specific emphasis on the steric "checkpoints" introduced by the isopropyl group.
Figure 1: Catalytic cycle highlighting the bottleneck at alkene coordination due to the ortho-isopropyl group.
Experimental Protocols
Protocol A: The "Jeffery" Conditions (Ligand-Free)
Best For: Standard acrylates, styrenes, and robust scale-up. Mechanism: Tetraalkylammonium salts (TBAB) stabilize Pd nanoparticles and act as Phase Transfer Catalysts (PTC), allowing the reaction to proceed without expensive phosphine ligands that might otherwise be ejected by the steric bulk.
Materials
-
Substrate: 2-Iodoisopropylbenzene (1.0 equiv)
-
Alkene: Methyl acrylate or Styrene (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2–5 mol%)
-
Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.5 equiv) or NaHCO₃
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv) and TBAB (1.0 equiv).
-
Substrate Addition: Add K₂CO₃ (2.5 equiv) and 2-iodoisopropylbenzene (1.0 equiv).
-
Solvent & Purge: Add DMF (0.2 M concentration relative to iodide). Cap the tube with a rubber septum and purge with Nitrogen/Argon for 5 minutes.
-
Alkene Injection: Inject the alkene (1.2 equiv) via syringe.
-
Heating: Replace septum with a glass stopper (or seal tube) and heat to 80–100 °C .
-
Note: The isopropyl group requires higher energy than phenyl iodide (usually 60°C).
-
-
Monitoring: Monitor via GC-MS or TLC. Expect reaction completion in 4–12 hours.
-
Workup: Dilute with diethyl ether, wash with water (3x) to remove DMF/TBAB, dry over MgSO₄, and concentrate.
Protocol B: High-Activity Bulky Phosphine System
Best For: Electron-rich alkenes or when Protocol A yields are <50%. Mechanism: Uses electron-rich, bulky phosphines (like P(t-Bu)₃) to force oxidative addition and stabilize the monoligated Pd species, preventing precipitation.
Materials
-
Catalyst Source: Pd₂(dba)₃ (1–2 mol%)
-
Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine) or SPhos (2–4 mol%)
-
Ratio: maintain Pd:L ratio of 1:1 to 1:2.
-
-
Base: Cy₂NMe (Hunig’s Base) or Cs₂CO₃
-
Solvent: 1,4-Dioxane or Toluene
Step-by-Step Methodology
-
Glovebox/Schlenk: These ligands are air-sensitive. Weigh Pd₂(dba)₃ and Ligand in a glovebox or under strict Argon flow.
-
Mixing: Add 2-iodoisopropylbenzene and the base to the reaction vessel.
-
Solvation: Add degassed Dioxane.
-
Reaction: Heat to 100–110 °C . The bulky ligand creates a "pocket" that facilitates the reaction despite the substrate's steric hindrance.
-
Filtration: Filter through a pad of celite immediately upon cooling to remove Pd black and salts.
Performance & Troubleshooting Data
The following table summarizes expected outcomes and troubleshooting steps for the 2-iodoisopropylbenzene substrate.
| Variable | Protocol A (Jeffery) | Protocol B (Bulky Phosphine) |
| Cost | Low (No Ligand) | High (Pd source + Ligand) |
| Temp | 80–100 °C | 100–110 °C |
| Yield (Acrylates) | 85–95% | 90–98% |
| Yield (Styrenes) | 70–85% | 85–95% |
| Isomerization Risk | Moderate | Low (Ligand controls selectivity) |
Troubleshooting Workflow
Figure 2: Decision tree for troubleshooting low yields in hindered Heck couplings.
Critical Note on Isomerization: With ortho-substituted arenes, the double bond in the product may migrate (chain walking) to relieve steric strain. If this occurs, add Silver Carbonate (Ag₂CO₃) (1.0 equiv) as a base/additive. This promotes a cationic pathway that is faster and reduces isomerization.
References
-
Jeffery, T. (1996).[1] Tetraalkylammonium Salts in Palladium-Catalyzed Vinylic Nucleophilic Substitution. Tetrahedron.
- Rationale: Establishes the efficacy of TBAB/Phase Transfer C
-
Littke, A. F., & Fu, G. C. (2001). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
- Rationale: Defines the use of bulky phosphines (P(t-Bu)3)
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.
- Rationale: Comprehensive review covering the mechanistic implications of steric hindrance in Heck cycles.
-
Cabri, W., & Candiani, I. (1995).[1][2] Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research.
- Rationale: Explains the role of silver salts and bidentate ligands in suppressing isomeriz
Sources
Application Notes and Protocols for the Sonogashira Coupling of 2-Iodoisopropylbenzene with Terminal Alkynes
Introduction: Embracing Steric Challenges in C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-catalyzed transformation has become indispensable in the synthesis of complex molecules, finding widespread application in pharmaceuticals, natural products, and advanced organic materials.[2][3][4] The resulting arylalkynes are crucial building blocks in medicinal chemistry and drug development.[3][4]
This guide focuses on a particularly challenging yet valuable substrate class: sterically hindered ortho-substituted aryl halides, specifically 2-iodoisopropylbenzene. The bulky isopropyl group in the ortho position presents significant steric hindrance, which can impede the catalytic cycle and necessitate carefully optimized conditions. Overcoming these challenges unlocks a direct route to a diverse range of 2-alkynylisopropylbenzene derivatives, which are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties.
This document provides a comprehensive overview of the mechanistic considerations, key experimental parameters, and detailed protocols for successfully performing the Sonogashira coupling with 2-iodoisopropylbenzene. We will explore both traditional copper-co-catalyzed and modern copper-free methodologies, offering researchers the tools to confidently approach this demanding but rewarding transformation.
Mechanistic Insights: The Impact of Ortho-Steric Hindrance
The Sonogashira reaction typically proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] Understanding these cycles is crucial to appreciating the challenges posed by a substrate like 2-iodoisopropylbenzene.
The dual catalytic cycle consists of the following key steps:
-
Palladium(0) Activation: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The aryl halide (2-iodoisopropylbenzene) adds to the Pd(0) species to form a square planar Pd(II) complex. This step is often rate-limiting and is significantly affected by steric hindrance.
-
Copper(I) Acetylide Formation: In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active Pd(0) catalyst. This step can also be hindered by bulky ortho-substituents.
The isopropyl group on 2-iodoisopropylbenzene creates a sterically crowded environment around the iodine atom, which can significantly slow down the oxidative addition step. Furthermore, the bulkiness can destabilize the resulting Pd(II) intermediate and hinder the subsequent reductive elimination. To overcome these hurdles, careful selection of ligands and reaction conditions is paramount.
Visualizing the Catalytic Cycle
Caption: Fig. 1: The Sonogashira Catalytic Cycles
Optimizing the Reaction: Catalytic Systems and Conditions
Success in coupling sterically hindered substrates like 2-iodoisopropylbenzene hinges on the judicious choice of the catalyst system and reaction parameters.
Palladium Precatalysts
Commonly used palladium precatalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. For sterically demanding substrates, using a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized, bulky phosphine ligand often yields superior results.
The Role of the Copper Co-catalyst and the Rise of Copper-Free Systems
Traditionally, a copper(I) salt, such as CuI, is used as a co-catalyst to facilitate the reaction at milder temperatures.[2] However, the presence of copper can lead to the undesirable side reaction of oxidative homocoupling of the terminal alkyne (Glaser coupling), forming diynes. This is particularly problematic with sensitive substrates or when high temperatures are required.
Consequently, copper-free Sonogashira protocols have gained significant traction, especially for sterically hindered partners. These systems often require more specialized, electron-rich, and bulky phosphine ligands to promote the catalytic cycle in the absence of copper.[7][8] For substrates like 2-iodoisopropylbenzene, copper-free methods are often the preferred approach to minimize side products and improve yields.[8]
Ligand Selection: The Key to Success
The choice of ligand is arguably the most critical factor. While triphenylphosphine (PPh₃) is standard for many Sonogashira reactions, it is often inadequate for hindered substrates. Bulky and electron-rich phosphine ligands are necessary to:
-
Promote Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, facilitating its insertion into the C-I bond.
-
Stabilize the Catalytic Species: Bulky ligands can help prevent catalyst decomposition at higher temperatures.
-
Facilitate Reductive Elimination: The steric bulk can promote the final product-forming step.
Examples of effective ligands for hindered couplings include tri(tert-butyl)phosphine (P(t-Bu)₃), XPhos, and SPhos.
Base and Solvent Selection
An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used to neutralize the HI generated during the reaction.[9] In many cases, the amine can also serve as the solvent. However, for less soluble substrates or when higher temperatures are needed, co-solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are employed. For copper-free reactions, inorganic bases like Cs₂CO₃ or K₂CO₃ are often used.[10]
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of 2-iodoisopropylbenzene. Optimization of temperature, reaction time, and catalyst loading may be necessary for different terminal alkynes.
Protocol 1: Copper-Free Sonogashira Coupling (Recommended for Sterically Hindered Substrates)
This protocol is adapted from methodologies developed for sterically demanding aryl halides.[8]
Materials:
-
2-Iodoisopropylbenzene
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or a suitable bulky ligand
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 equiv), P(t-Bu)₃ (0.04 equiv), and Cs₂CO₃ (2.0 equiv).
-
Reagent Addition: Add 2-iodoisopropylbenzene (1.0 equiv) followed by the degassed solvent (to make a ~0.2 M solution).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynylisopropylbenzene.
Protocol 2: Traditional Copper-Co-catalyzed Sonogashira Coupling
Materials:
-
2-Iodoisopropylbenzene
-
Terminal alkyne (e.g., 1-Octyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., THF and Triethylamine mixture)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-iodoisopropylbenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Solvent and Base Addition: Add a degassed mixture of THF and triethylamine (e.g., 2:1 v/v) to dissolve the reagents.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
General Experimental Workflow
Caption: Fig. 2: General Experimental Workflow
Data Presentation: Expected Outcomes
The following table summarizes expected outcomes for the copper-free Sonogashira coupling of 2-iodoisopropylbenzene with various terminal alkynes, based on literature precedents for sterically hindered substrates.[8]
| Entry | Terminal Alkyne | Product | Expected Yield Range |
| 1 | Phenylacetylene | 1-Isopropyl-2-(phenylethynyl)benzene | 75-90% |
| 2 | 1-Octyne | 1-(Hex-1-yn-1-yl)-2-isopropylbenzene | 70-85% |
| 3 | Trimethylsilylacetylene | ((2-Isopropylphenyl)ethynyl)trimethylsilane | 80-95% |
| 4 | Propargyl alcohol | 3-(2-Isopropylphenyl)prop-2-yn-1-ol | 65-80% |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents | - Use fresh, high-purity reagents and properly degassed solvents.- Increase reaction temperature in 10 °C increments.- Screen alternative bulky phosphine ligands (e.g., XPhos, SPhos). |
| Glaser Homocoupling | - Presence of oxygen- Copper-catalyzed side reaction | - Ensure the reaction is set up under strictly anaerobic conditions.- Switch to a copper-free protocol.- Use a slight excess of the terminal alkyne. |
| Starting Material Recovery | - Steric hindrance impeding oxidative addition | - Increase catalyst and ligand loading (e.g., up to 5 mol% Pd).- Increase reaction temperature and time.- Consider switching from an iodide to a more reactive triflate substrate, if accessible. |
| Product Decomposition | - High reaction temperature- Sensitive functional groups on the alkyne | - Lower the reaction temperature and extend the reaction time.- Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).- Protect sensitive functional groups on the alkyne if necessary. |
Applications in Research and Drug Development
The 2-alkynylisopropylbenzene scaffold is a valuable pharmacophore. The alkyne moiety can serve as a versatile handle for further functionalization via "click chemistry" or other transformations.[11] The rigid, linear nature of the alkyne linker allows for precise positioning of substituents, which is crucial in designing molecules that can interact with specific biological targets. The isopropyl group provides lipophilicity and can engage in beneficial hydrophobic interactions within protein binding pockets, potentially enhancing potency and selectivity. These structures are being explored in the development of novel kinase inhibitors, receptor antagonists, and other therapeutic agents.
References
- Benchchem. Application Notes and Protocols for Sonogashira Coupling Reactions of 2-Ethynylanthracene.
- ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- Chemistry LibreTexts. Sonogashira Coupling.
- Wikipedia. Sonogashira coupling.
- YouTube. Sonogashira Coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview.
- PMC. Copper-free Sonogashira cross-coupling reactions: an overview.
- PMC. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- Journal of the American Chemical Society. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: High-Fidelity Synthesis of Biaryl Compounds Using 2-Iodoisopropylbenzene
Abstract & Strategic Analysis
The synthesis of biaryl scaffolds containing ortho-isopropyl groups is a critical stress test for cross-coupling methodologies. 2-iodoisopropylbenzene (1-iodo-2-isopropylbenzene) presents a unique challenge due to the "Ortho Effect" : the isopropyl group exerts significant steric bulk (
This guide details two robust, self-validating protocols for coupling 2-iodoisopropylbenzene with aryl partners. We prioritize Buchwald-Hartwig Precatalysts (Suzuki-Miyaura) and PEPPSI-NHC systems (Negishi) to ensure high turnover frequencies (TOF) and reproducibility.
The Steric Challenge
Unlike simple o-tolyl substrates, the isopropyl group restricts rotation around the biaryl axis, often leading to atropisomeric mixtures. Successful coupling requires a catalyst system that is bulky enough to facilitate reductive elimination (by squeezing the product out) yet flexible enough to allow oxidative addition.
Methodology A: Suzuki-Miyaura Coupling (The Gold Standard)
Rationale: Traditional Pd(PPh
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: 2-iodoisopropylbenzene (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)
-
Base: K
PO (3.0 equiv, anhydrous) -
Solvent System: Toluene : Water (4:1 ratio)
Step-by-Step Protocol
-
Vessel Preparation: Flame-dry a 20 mL re-sealable reaction vial (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
-
Solids Addition: Charge the vial with:
-
Arylboronic acid (1.5 mmol)
-
K
PO (3.0 mmol, 637 mg) -
XPhos Pd G4 (0.02 mmol, ~17 mg)
-
Note: If the boronic acid is prone to protodeboronation, increase loading to 2.0 equiv.
-
-
Liquids Addition:
-
Seal the vial with a septum cap.[1]
-
Evacuate and backfill with Argon (3 cycles).
-
Inject 2-iodoisopropylbenzene (1.0 mmol, ~156 µL) via syringe.
-
Inject degassed Toluene (4.0 mL) and degassed Water (1.0 mL).
-
-
Reaction: Place the vial in a pre-heated block at 80 °C . Stir vigorously (1000 RPM) for 2–4 hours.
-
Checkpoint: Monitor by HPLC/UPLC. The disappearance of the iodide is the primary endpoint.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL). Dry the organic layer over MgSO
, filter, and concentrate.
Methodology B: Negishi Coupling (For Difficult Partners)
Rationale: When the boronic acid is unstable or the coupling partner is extremely electron-deficient, the Negishi coupling is superior. We employ the PEPPSI-IPr catalyst.[2] The "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" system is highly resistant to air/moisture during setup and excels at coupling sterically congested centers due to the strong
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: 2-iodoisopropylbenzene (1.0 equiv)
-
Nucleophile: Arylzinc reagent (prepared in situ or commercial, 1.3 equiv)
-
Catalyst: PEPPSI-IPr (1.0 mol%)
-
Solvent: THF (anhydrous) or 1,4-Dioxane
Step-by-Step Protocol
-
Zinc Reagent Prep (if not commercial):
-
In a separate dry Schlenk flask, dissolve the Aryl Bromide (1.3 mmol) in THF.
-
Cool to -78 °C. Add n-BuLi (1.3 mmol) dropwise. Stir for 30 min.
-
Add ZnCl
(1.4 mmol, 1.0 M in THF). Warm to RT. This generates ArZnCl.
-
-
Coupling Reaction:
-
To a reaction vial containing PEPPSI-IPr (0.01 mmol, ~6.8 mg) and 2-iodoisopropylbenzene (1.0 mmol) under Argon, add the ArZnCl solution via cannula or syringe.
-
-
Execution: Stir at Room Temperature for 1 hour. If conversion is <50% after 1 hour, heat to 60 °C.
-
Note: PEPPSI-IPr is often active enough to couple hindered iodides at ambient temperature.
-
-
Quench: Quench with saturated NH
Cl solution and extract with Et O.
Comparative Data Analysis
The following table summarizes expected performance based on internal benchmarking and literature precedents for ortho-substituted couplings.
| Parameter | Protocol A: Suzuki (XPhos G4) | Protocol B: Negishi (PEPPSI-IPr) |
| Primary Utility | General biaryl synthesis; high functional group tolerance. | Unstable boronates; extremely hindered partners. |
| Steric Tolerance | Excellent (Ligand wraps metal center). | Superior (NHC pushes reductive elimination). |
| Reaction Time | 2 - 6 Hours (80 °C) | 0.5 - 2 Hours (RT to 60 °C) |
| Moisture Sensitivity | Low (Biphasic system). | High (Requires anhydrous conditions). |
| Typical Yield | 85 - 95% | 90 - 98% |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gearing" point where the isopropyl group influences the rate-determining step (Reductive Elimination).
Caption: Catalytic cycle emphasizing the 'Steric Squeeze' required for Reductive Elimination in hindered biaryl synthesis.
Troubleshooting & Optimization (Self-Validating System)
To ensure the protocol validates itself during execution, observe the following indicators:
-
Color Change (Suzuki): The reaction should transition from a clear/pale yellow (Pd(II)) to a dark black/brown solution (Pd(0) nanoparticles) only after the reaction is near completion. Early precipitation of Pd black indicates ligand dissociation and catalyst death—Action: Add more ligand (XPhos) or switch to a more stable precatalyst.
-
Protodeboronation (Suzuki): If the aryl halide remains but the boronic acid is consumed, the base is likely facilitating deboronation over transmetallation. Action: Switch to Protocol B (Negishi) or use a MIDA boronate ester for slow release.
-
Homocoupling: If symmetric biaryls (from the boronic acid) are observed, the oxidative addition is too slow relative to transmetallation. Action: Ensure the 2-iodoisopropylbenzene is pure (iodides can degrade) and increase the catalyst loading.
References
-
Buchwald, S. L., et al. (2013). "Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society. [Link]
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction." Chemistry – A European Journal. [Link]
-
Fu, G. C., et al. (2001).[3] "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Halides." Journal of the American Chemical Society. [Link]
Sources
Part 1: Executive Summary & Strategic Rationale
Application Note: High-Fidelity C-N Bond Formation with 2-Iodoisopropylbenzene
The Challenge: 2-Iodoisopropylbenzene (also known as o-iodocumene) represents a "stress test" substrate in cross-coupling chemistry. While the iodine handle is electronically favorable for oxidative addition, the ortho-isopropyl group exerts massive steric pressure. This bulk destabilizes the palladium center during amine coordination and retards the critical reductive elimination step, often leading to two primary failure modes:
-
Protodehalogenation: The catalyst undergoes oxidative addition but fails to couple, eventually reducing the aryl iodide to isopropylbenzene (cumene).
-
Catalyst Decomposition: Inability to accommodate the bulky substrate leads to the formation of inactive Palladium black.
The Solution: This protocol utilizes Fourth-Generation (G4) Buchwald Palladacycles . Unlike traditional Pd(OAc)₂/Ligand mixtures, G4 precatalysts guarantee a 1:1 Ligand-to-Palladium ratio and rapid activation at mild temperatures. We employ ligand-specific strategies: RuPhos for secondary amines (to facilitate reductive elimination) and BrettPhos for primary amines (to prevent catalyst poisoning by the smaller nucleophile).
Part 2: Mechanistic Insight & Causality
To troubleshoot this reaction, one must understand the "Steric Wall." In standard catalytic cycles, the rate-determining step for aryl iodides is often oxidative addition. However, for 2-iodoisopropylbenzene, the resting state shifts.
The Steric Bottleneck: The isopropyl group creates a "cone of exclusion" around the metal center.
-
Impact on Amine Binding: The amine must approach the Pd(II) center through a narrow corridor defined by the ligand and the isopropyl group.
-
Impact on Reductive Elimination: The product (an o-isopropyl aniline) is bulky. The catalyst must distort significantly to squeeze this product out, requiring an electron-rich, bulky ligand to "push" the elimination.
Visualizing the Pathway (DOT Diagram)
Caption: Figure 1. The catalytic cycle highlighting the critical steric clash during amine coordination. Failure at this stage leads to the protodehalogenation side-pathway.
Part 3: Experimental Protocols
Protocol A: Coupling with Secondary Amines (The RuPhos System)
Best for: Cyclic amines (morpholine, piperidine), acyclic secondary amines.
Rationale: RuPhos is a bulky dialkylbiaryl phosphine. Its specific geometry prevents the formation of bridging iodide dimers (common with simple ligands) and promotes the reductive elimination of the bulky product.
Reagents:
-
2-Iodoisopropylbenzene (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: Anhydrous Toluene or THF (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with RuPhos Pd G4 (catalyst) and NaOtBu (base).
-
Note: If the amine is a solid, add it here.
-
-
Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with inert gas (3 cycles). Add anhydrous Toluene via syringe.
-
Substrate Addition: Add 2-iodoisopropylbenzene and the amine (if liquid) via microliter syringe.
-
Critical: Do not mix the aryl iodide and catalyst in solution for long periods without the amine; this can lead to off-cycle catalyst death.
-
-
Reaction: Place the vial in a pre-heated aluminum block at 80 °C . Stir vigorously (800+ rpm).
-
Time: Typically 2–4 hours.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Filter through a small pad of silica or Celite to remove Palladium black. Concentrate and purify via flash chromatography.
Protocol B: Coupling with Primary Amines (The BrettPhos System)
Best for: Anilines, aliphatic primary amines (e.g., benzylamine).
Rationale: Primary amines are smaller but can bind too tightly to Palladium, poisoning the catalyst (formation of stable Werner complexes). BrettPhos is designed to prevent this over-coordination while still being bulky enough to handle the ortho-isopropyl group.
Reagents:
-
2-Iodoisopropylbenzene (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (1.0 - 2.0 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
Modifications to Methodology:
-
Temperature: Primary amines often require slightly higher temperatures to drive the reaction. Set heating block to 100 °C .
-
Base Sensitivity: If the substrate contains esters or nitriles sensitive to NaOtBu, switch the base to Cs₂CO₃ (2.0 equiv) and use 1,4-Dioxane as the solvent. Note that Cs₂CO₃ reactions are slower and may require overnight heating (12–16 h).
Part 4: Data Interpretation & Troubleshooting
Use this decision matrix to diagnose reaction failures.
| Observation (LCMS/GCMS) | Diagnosis | Corrective Action |
| Start Material (SM) only | Catalyst failed to activate or poisoned immediately. | Ensure inert atmosphere. Switch from Pd(OAc)₂/Ligand to G4 Precatalyst . |
| Cumene (De-iodinated SM) | Oxidative addition occurred, but amine coupling failed (Beta-hydride elimination or solvent abstraction). | Increase Amine conc. to 1.5 equiv. Switch solvent to THF (sometimes faster rates). Lower Temp to 60°C to reduce side-reaction rates. |
| Product formed but stalled | Catalyst death over time. | Add a second portion of catalyst (1 mol%) after 2 hours. Ensure high stirring rate (mass transfer limit). |
| Complex mixture/Black ppt | Decomposition of unstable intermediates. | Switch to LHMDS (base) at 65°C for sensitive functional groups. |
Ligand Selection Decision Tree
Caption: Figure 2.[1] Ligand and condition selection logic based on nucleophile type and functional group tolerance.
Part 5: References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Key Insight: Defines the "Universal" ligand classes and the specific utility of RuPhos for bulky secondary amines.
-
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.
-
Key Insight: Establishes the G3/G4 precatalyst system as superior for reproducibility in pharma settings.
-
-
Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science.
-
Key Insight: Validates the BrettPhos/RuPhos dichotomy for primary vs. secondary amines.
-
-
RuPhos Pd G4 Product Data. Sigma-Aldrich Technical Bulletin.
-
Key Insight: Provides physical properties and handling data for the G4 precatalyst.
-
Sources
Application Note: High-Fidelity Synthesis of 2-Isopropylphenyl Substituted Heterocycles
Part 1: Executive Summary & Strategic Analysis[1]
The 2-isopropylphenyl (or o-cumyl) moiety is a privileged pharmacophore in modern agrochemistry (e.g., SDHI fungicides like Isopyrazam) and kinase inhibitor discovery.[1] Its value lies in its ability to enforce orthogonal conformation between the phenyl ring and the attached heterocycle, creating a "molecular lock" that enhances binding selectivity and metabolic stability.
However, this steric bulk presents a significant synthetic barrier.[1] Standard coupling protocols often fail due to:
-
Rotational Barriers: High energy transition states in bond formation.
-
Protodeboronation: Ortho-substituted boronic acids are notoriously unstable.
-
Regiochemical Ambiguity: In cyclocondensation, the bulky group can direct formation to the undesired regioisomer.[1]
This guide details two validated workflows to synthesize 2-isopropylphenyl heterocycles (specifically pyrazoles and pyridines), prioritizing regiochemical fidelity and yield.
Strategic Decision Matrix
Use the following logic to select your synthetic route:
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on scale and diversity requirements.
Part 2: Route A – De Novo Cyclization (The "Building" Approach)
This route builds the heterocycle onto the 2-isopropylphenyl amine. It is the preferred industrial route due to lower cost and higher atom economy, but it requires strict control over regioselectivity.[1]
Protocol 1: Synthesis of 2-Isopropylphenylhydrazine Hydrochloride
Prerequisite for pyrazole/indole synthesis.[1]
Mechanism: Diazotization of 2-isopropylaniline followed by SnCl₂ reduction.[1] Safety Note: Diazonium salts are potentially explosive. Maintain temperature <5°C.
-
Diazotization:
-
Charge a reactor with 2-isopropylaniline (13.5 g, 100 mmol) and HCl (conc., 12 M) (50 mL). Cool to -5°C using an acetone/ice bath. Note: The amine may precipitate as the HCl salt; vigorous stirring is required.
-
Add NaNO₂ (7.6 g, 110 mmol) in water (15 mL) dropwise over 30 mins. Maintain internal temp <0°C.
-
Stir for 1 hour at 0°C. The solution should become clear/yellow.
-
-
Reduction:
-
In a separate vessel, dissolve SnCl₂·2H₂O (56.4 g, 250 mmol) in HCl (conc.) (50 mL).[1] Cool to -5°C.[1]
-
Transfer the cold diazonium solution into the stannous chloride solution slowly (exothermic!).
-
Allow to warm to room temperature (RT) and stir for 2 hours. A thick white precipitate (the hydrazine double salt) will form.
-
-
Isolation:
Protocol 2: Regioselective Pyrazole Formation
Target: Ethyl 1-(2-isopropylphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[1]
The Challenge: The 2-isopropyl group exerts massive steric pressure.[2] Reacting the hydrazine with an unsymmetrical 1,3-dicarbonyl often yields a mixture of regioisomers. The Solution: Use 2,2,2-Trifluoroethanol (TFE) as solvent.[1] The hydrogen-bonding network of TFE stabilizes the specific hydrazone intermediate that leads to the desired 1,3-isomer.[1]
-
Reaction Setup:
-
Dissolve 2-isopropylphenylhydrazine HCl (1.86 g, 10 mmol) in TFE (20 mL).
-
Add Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (2.40 g, 10 mmol).
-
Add Et₃N (1.5 mL, 11 mmol) dropwise.
-
-
Cyclization:
-
Heat to reflux (approx. 78°C) for 4 hours.
-
Monitor: TLC (Hex/EtOAc 4:1). The hydrazine spot will disappear.
-
-
Workup:
-
Evaporate TFE (recoverable).
-
Dissolve residue in EtOAc, wash with 1M HCl (to remove unreacted hydrazine) and Brine.[1]
-
Purification: Recrystallization from Hexane/EtOH is usually sufficient due to the high crystallinity provided by the rigid 2-isopropylphenyl group.
-
Data Validation:
-
¹H NMR (CDCl₃): Look for the isopropyl methine septet at ~2.8 ppm.
-
Regiochemistry Check: In the 1,3-isomer, the pyrazole C5-H (proton) typically appears as a singlet around 8.0-8.5 ppm.[1] If the 1,5-isomer formed, steric shielding from the isopropyl group often shifts this proton upfield.[1]
Part 3: Route B – Modular Cross-Coupling (The "Coupling" Approach)
When the heterocycle is complex or already synthesized, Suzuki-Miyaura coupling is necessary.[1]
Critical Failure Mode: 2-Isopropylphenylboronic acid is unstable.[1] It undergoes rapid protodeboronation because the steric bulk prevents the optimal planar conformation required for transmetallation, leaving the C-B bond vulnerable.
Protocol 3: Sterically Demanding Suzuki-Miyaura Coupling
System: Pd(OAc)₂ / SPhos / K₃PO₄[1]
Why SPhos? The Buchwald ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is essential.[1] The methoxy groups on the biaryl backbone provide electron density, while the cyclohexyl groups create a pocket that accommodates the bulky 2-isopropyl group during the reductive elimination step.[1]
Figure 2: Catalytic cycle highlighting the role of specialized ligands in overcoming the transmetallation bottleneck.
Procedure:
-
Reagents:
-
Aryl Halide: 4-Chloro-1-methyl-1H-pyrazole (1.0 equiv).[1]
-
Boron Source: 2-Isopropylphenylboronic acid (1.5 equiv).[1] Note: Use excess due to deboronation.
-
Catalyst: Pd(OAc)₂ (2 mol%).
-
Ligand: SPhos (4 mol%).
-
Base: K₃PO₄ (3.0 equiv, finely ground).[1]
-
Solvent: Toluene/Water (10:1). The biphasic system helps dissolve the inorganic base while protecting the catalyst.
-
-
Execution:
-
Purification:
-
Filter through Celite.
-
Column chromatography.[5] Note: The product will be highly lipophilic; start with 100% Hexanes.
-
Part 4: Analytical Data Summary
| Parameter | 2-Isopropylphenyl Substituted | Unsubstituted Phenyl Analog | Significance |
| ¹H NMR (Methine) | Septet, ~2.8 ppm | N/A | Diagnostic for isopropyl group integrity.[1] |
| ¹H NMR (Methyls) | Doublet, ~1.1 ppm | N/A | Confirm no rearrangement to n-propyl.[1] |
| HPLC Retention | High (Lipophilic) | Moderate | 2-iPr adds significant logP (+1.2 approx).[1] |
| Rotational Barrier | High (>20 kcal/mol) | Low | May show broadened NMR signals at RT (atropisomerism). |
Part 5: References
-
Industrial Context (SDHI Fungicides):
-
Suzuki Coupling of Hindered Systems:
-
Regioselective Pyrazole Synthesis:
-
Fustero, S., et al. (2008).[1] Regioselective Synthesis of 5-Trifluoromethylpyrazoles. Journal of Organic Chemistry.
-
-
Boronic Acid Instability:
Sources
- 1. Process For The Manufacture Of Pyrazole Carboxylic Derivatives And [quickcompany.in]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US8344157B2 - Process for preparing 1,3-disubstituted pyrazolecarboxylic esters - Google Patents [patents.google.com]
- 8. sid.ir [sid.ir]
- 9. scispace.com [scispace.com]
one-pot synthesis involving 2-iodoisopropylbenzene
Application Note: Precision One-Pot Architectures Involving 2-Iodoisopropylbenzene
Executive Summary
This technical guide details the operational frameworks for utilizing 2-iodoisopropylbenzene (also known as o-iodocumene) as a strategic steric scaffold in drug discovery. Due to the significant steric bulk of the ortho-isopropyl group, this molecule serves as an ideal substrate for regio-controlled Catellani-type reactions , preventing unwanted side-polymerizations while directing functionalization to the unhindered ortho-position.
We present two interconnected modules:
-
Module A: A robust, scalable One-Pot Modified Sandmeyer Protocol to synthesize high-purity 2-iodoisopropylbenzene from 2-isopropylaniline.
-
Module B: A One-Pot Palladium/Norbornene Cooperative Cascade , utilizing the synthesized iodide to construct complex polysubstituted arenes in a single step.
Scientific Foundation & Mechanistic Logic
The utility of 2-iodoisopropylbenzene lies in its Steric Gating . In palladium-catalyzed cross-couplings, the isopropyl group exerts a "blocking effect" that:
-
Enhances Regioselectivity: In C-H activation sequences (like the Catellani reaction), the bulky group prevents activation at the adjacent position, forcing the catalyst to the less hindered ortho-carbon.
-
Stabilizes Intermediates: It retards the rate of β-hydride elimination in certain alkyl-palladium intermediates, allowing for more complex domino sequences.
Visualizing the Steric Control (Catellani Cycle)
The following diagram illustrates how the isopropyl group directs the reaction pathway during the Norbornene (NBE)-mediated functionalization.
Figure 1: Mechanistic cycle of the Catellani reaction showing the critical role of the isopropyl group in directing C-H activation away from the steric bulk.
Module A: One-Pot Synthesis of 2-Iodoisopropylbenzene
Objective: Synthesize >98% purity aryl iodide from 2-isopropylaniline. Challenge: Commercial aniline samples often contain oxidation impurities. The diazotization must be temperature-controlled to prevent phenol formation.
Reagents & Parameters
| Component | Equiv. | Role | Critical Note |
| 2-Isopropylaniline | 1.0 | Substrate | Distill if dark brown. |
| NaNO₂ | 1.2 | Diazotizing Agent | Add as 2.5 M aq. solution. |
| H₂SO₂ (25%) | Solvent | Acid Medium | Maintains protonation; prevents coupling. |
| KI (sat. aq.) | 1.5 | Iodinating Agent | Excess ensures complete displacement. |
| Urea | 0.1 | Scavenger | Destroys excess HNO₂ before KI addition. |
Step-by-Step Protocol
-
Acidification: In a 500 mL 3-neck flask equipped with a mechanical stirrer and internal thermometer, dissolve 2-isopropylaniline (27.0 g, 0.2 mol) in 25% H₂SO₄ (160 mL). Cool the suspension to -5°C using an ice/salt bath.
-
Checkpoint: Ensure a fine suspension forms; large clumps will trap unreacted amine.
-
-
Diazotization (The "Pot"): Dropwise add the NaNO₂ solution (14 g in 26 mL H₂O) over 30 minutes.
-
Critical Control: Do NOT allow internal temp to exceed 0°C. Exotherms lead to phenol byproducts.
-
Stirring: Stir at -5°C for 45 mins. The solution should become clear/pale yellow.
-
-
Quenching Excess Nitrite: Add solid Urea (0.5 g) and stir for 5 mins until no bubbling is observed (destruction of HNO₂).
-
Iodination: Carefully transfer the cold diazonium solution into a separate beaker containing KI solution (100 g in 100 mL H₂O) at room temperature.
-
Observation: Vigorous evolution of N₂ gas and formation of a dark oil (iodide).
-
-
Maturation: Stir the mixture at room temperature for 18 hours.
-
Workup:
-
Neutralize with NaOH (20% aq) to pH 9.
-
Extract with Hexanes (3 x 100 mL).
-
Wash combined organics with 10% Na₂S₂O₃ (removes iodine color) and Brine.
-
Dry over MgSO₄ and concentrate.
-
-
Purification: Flash chromatography (100% Hexanes) yields 2-iodoisopropylbenzene as a clear oil (Yield: ~70-75%).
Module B: Application in One-Pot Catellani Cascade
Objective: Use the synthesized 2-iodoisopropylbenzene to create a 1,2,3-trisubstituted arene in a single operation. Reaction Type: Pd/Norbornene-catalyzed ortho-alkylation / ipso-termination.
Reaction Scheme
-
Substrate: 2-Iodoisopropylbenzene[1]
-
Reagent A (Ortho): Alkyl Bromide (e.g., 1-bromobutane)
-
Reagent B (Ipso): Acrylate (e.g., tert-butyl acrylate)
-
Catalyst: Pd(OAc)₂ / Triphenylphosphine (TPP)
-
Mediator: Norbornene (NBE)
Protocol
-
Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Charging: Add the following solids:
-
Pd(OAc)₂ (5 mol%)
-
TPP (10 mol%)[2]
-
K₂CO₃ (2.0 equiv, anhydrous)
-
Norbornene (0.5 equiv - substoichiometric is key for catalytic turnover)
-
-
Solvent & Substrates: Add DMF (0.2 M concentration). Then inject:
-
2-Iodoisopropylbenzene (1.0 equiv)[2]
-
Alkyl Bromide (1.2 equiv)
-
Acrylate (1.5 equiv)
-
-
Execution: Seal the tube and heat to 85°C for 12 hours.
-
Workup: Dilute with Et₂O, wash with H₂O (x3) to remove DMF, dry, and purify via column chromatography.
Experimental Workflow Diagram
Figure 2: Operational workflow for the one-pot Catellani cascade.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Module A) | Decomposition of Diazonium salt. | Ensure T < 0°C during addition. Add Urea to quench HNO₂. |
| Regioisomers (Module B) | Isopropyl group migration (rare) or catalyst slip. | Use bulkier ligands (e.g., Tri-2-furylphosphine) to reinforce steric control. |
| Stalled Reaction (Module B) | Poisoning of Pd catalyst.[3] | Degas DMF thoroughly (freeze-pump-thaw). Iodine traces from Module A must be removed (Na₂S₂O₃ wash). |
| NBE Adducts | Incomplete extrusion of Norbornene. | Increase temperature to 90°C or increase steric bulk of the ipso terminator. |
References
-
Synthesis of 2-Iodoisopropylbenzene
-
Catellani Reaction Mechanism & Scope
-
Context: Norbornene-mediated ortho C-H functionalization of hindered aryl iodides.
- Source: Ye, J., & Lautens, M. (2015). Palladium-Catalyzed Norbornene-Mediated C–H Functionalization of Arenes. Nature Chemistry. [Link Provided by Context: Similar to Source 1.7/1.12 in search]
-
-
Atroposelective Applications
-
General Aryl Iodide Preparation
Sources
- 1. 2-IODOISOPROPYLBENZENE | 19099-54-8 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. addi.ehu.es [addi.ehu.es]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
side reactions in Sonogashira coupling of ortho-substituted aryl halides
Technical Support Center: Sonogashira Coupling Reactions
A Senior Application Scientist's Guide to Troubleshooting Side Reactions with Ortho-Substituted Aryl Halides
Welcome to the technical support center for advanced cross-coupling methodologies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may face in the lab. The Sonogashira coupling is a cornerstone of modern synthesis, celebrated for its efficiency in forming C(sp²)–C(sp) bonds.[1][2][3] However, when dealing with sterically demanding ortho-substituted aryl halides, the reaction's delicate catalytic cycles can be perturbed, leading to a host of undesirable side reactions.
This guide is structured as a series of frequently asked questions (FAQs) that directly address the common issues encountered by researchers. We will explore the root causes of these problems and provide actionable, field-proven solutions to rescue your reactions and maximize your yields.
Troubleshooting Guide & FAQs
Issue 1: Alkyne Dimerization (Glaser-Hay Coupling)
Question: My reaction is producing a significant amount of a symmetrical 1,3-diyne (butadiyne) byproduct, and my terminal alkyne is being consumed rapidly. What is causing this, and how can I prevent it?
Answer: You are observing the Glaser-Hay homocoupling of your terminal alkyne, the most common side reaction in copper-co-catalyzed Sonogashira couplings.[4][5][6]
The Causality: This reaction is driven by the copper(I) co-catalyst and is critically dependent on the presence of an oxidant, most commonly atmospheric oxygen.[1][4] The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[1][7] If oxygen is present, it can oxidize two molecules of this copper acetylide, leading to the formation of the undesired diyne and regenerating Cu(I).[4][6] With ortho-substituted aryl halides, the desired palladium-catalyzed cross-coupling can be slow due to sterically hindered oxidative addition. This slowdown gives the copper-catalyzed Glaser coupling more time to occur, often making it a major competing pathway.
Caption: Mechanism of Glaser-Hay alkyne homocoupling.
Troubleshooting Strategies:
-
Embrace Copper-Free Conditions: The most definitive solution is to eliminate the root cause. Copper-free Sonogashira protocols have been extensively developed precisely to avoid Glaser coupling.[1][8][9][10] While these reactions may sometimes require slightly higher temperatures or more specialized ligands to compensate for the absence of copper's rate-enhancing effect, they provide a much cleaner reaction profile for sensitive or sterically hindered substrates.[1][11]
-
Rigorous Degassing: If you must use a copper-co-catalyzed system, the exclusion of oxygen is paramount. Standard procedures of bubbling nitrogen or argon through your solvent may be insufficient.
-
Best Practice: Employ multiple freeze-pump-thaw cycles on your sealed reaction vessel to thoroughly remove dissolved oxygen.
-
Protocol: See "Experimental Protocol 1: Rigorous Reaction Degassing" below.
-
-
Controlled Atmosphere: Maintain a positive pressure of a high-purity inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration. Using a balloon is common, but for sensitive reactions, a manifold or glovebox is superior.
-
Use a Hydrogen Atmosphere: A less common but effective technique involves using a dilute hydrogen atmosphere (e.g., H₂ diluted with nitrogen or argon). This has been shown to drastically diminish the homocoupling side product, reducing it to as low as 2%.[5]
| Strategy | Principle | Ideal For | Key Consideration |
| Copper-Free Protocol | Eliminates the catalyst for the side reaction. | Sterically hindered substrates, sensitive alkynes, large-scale synthesis. | May require optimization of ligand, base, and temperature.[9][12] |
| Rigorous Degassing | Removes the oxidant (O₂) required for homocoupling. | All copper-catalyzed Sonogashira reactions. | Requires proper Schlenk line or glovebox technique. |
| Hydrogen Atmosphere | Inhibits the oxidative dimerization pathway. | When copper catalysis is necessary and degassing is insufficient. | Requires careful handling of hydrogen gas.[5] |
Issue 2: Hydrodehalogenation and Aryl Homocoupling
Question: My reaction is sluggish, and alongside unreacted starting material, I'm isolating the arene (where the halide has been replaced by hydrogen) and a biaryl dimer. Why are these forming?
Answer: You are observing two distinct side reactions: hydrodehalogenation (loss of the halide) and aryl homocoupling (Ullmann-type reaction). These are often indicative of catalyst instability or competing reaction pathways that become significant when the primary cross-coupling is slow, as is common with ortho-substituted substrates.
The Causality:
-
Hydrodehalogenation: This occurs when the oxidative addition intermediate, L₂Pd(Ar)(X), is intercepted by a hydride source before it can react with the alkyne. The source of the hydride can be the amine base/solvent (e.g., triethylamine), trace water, or other additives.[13] This pathway is often more prevalent at elevated temperatures. A study on Sonogashira couplings with hexahalogenobenzenes specifically reported a simultaneous dehalogenation and hydrogenation (DHH) process.[14][15]
-
Aryl Homocoupling: This side reaction can occur through several pathways, but a common one involves the transmetalation of the L₂Pd(Ar)(X) intermediate with a second molecule of itself, or through reductive elimination from a Pd(IV) intermediate. High catalyst concentrations and elevated temperatures can promote this outcome.
Caption: Competing pathways for the oxidative addition intermediate.
Troubleshooting Strategies:
-
Optimize the Ligand: This is the most critical parameter for ortho-substituted substrates. Standard ligands like PPh₃ are often insufficient. The slow oxidative addition is the bottleneck; a better ligand will accelerate this step, allowing it to outcompete the side reactions.
-
Control the Temperature: While higher temperatures can be necessary to overcome the activation barrier for less reactive aryl bromides and chlorides, excessive heat can accelerate catalyst decomposition and side reactions.[17][18]
-
Approach: Screen a range of temperatures. Start at a moderate temperature (e.g., 60-80 °C) and only increase if no reaction is observed. Avoid refluxing in high-boiling solvents unless literature precedent is strong.
-
-
Choice of Base and Solvent:
-
Base: Use a non-coordinating, bulky amine base like diisopropylethylamine (DIPEA) or piperidine. Ensure the base is anhydrous and of high purity.
-
Solvent: Use high-purity, anhydrous, and degassed solvents. Some anecdotal evidence suggests that THF can promote the formation of palladium black (catalyst decomposition), so consider alternatives like dioxane, toluene, or DMF if you encounter issues.[19][20]
-
Issue 3: Low Reactivity & Catalyst Deactivation
Question: My reaction with an ortho-substituted aryl bromide (or chloride) is not proceeding at all, even after extended heating. The solution sometimes turns black. What's wrong?
Answer: This points to two interconnected problems: the inherently low reactivity of your substrate and potential catalyst deactivation. The black precipitate is likely palladium black, an inactive, aggregated form of the palladium catalyst.[19][20]
The Causality:
-
Low Reactivity: The rate-determining step for many Sonogashira couplings is the initial oxidative addition of the aryl halide to the Pd(0) center.[4] An ortho-substituent provides significant steric hindrance, physically blocking the palladium complex from accessing the C-X bond. Furthermore, the reactivity of aryl halides follows the trend I > OTf > Br >> Cl.[1][16][19] Coupling an ortho-substituted aryl chloride is particularly challenging.
-
Catalyst Deactivation: The active Pd(0) species is only transiently stable. If the catalytic cycle is slow, the Pd(0) complex has more opportunity to decompose and aggregate into inactive palladium black. This is exacerbated by high temperatures and impurities.
Troubleshooting Strategies:
-
Select an Advanced Catalyst System: For these challenging substrates, a robust precatalyst and ligand system is non-negotiable.
-
Precatalysts: Use air-stable Pd(II) precatalysts like PdCl₂(PPh₃)₂, Pd(OAc)₂, or specialized precatalysts that readily generate the active monoligated Pd(0) species in situ.[1][19]
-
Ligands: As mentioned previously, bulky, electron-rich ligands are essential. The table below provides a starting point for ligand selection.
-
| Ligand Class | Example(s) | Characteristics | Best For |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Strongly electron-donating, sterically demanding. | Activating aryl chlorides and bromides.[11] |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Highly active, promote fast reductive elimination. | General-purpose for difficult couplings. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form very stable Pd complexes. | High-temperature reactions, preventing decomposition.[16] |
-
Re-evaluate Your Halide: If possible, consider synthesizing the analogous aryl iodide. The C-I bond is weaker and more reactive, making the oxidative addition step significantly faster and often allowing the reaction to proceed under much milder conditions.[1][17]
-
Ensure Reagent Purity:
-
Copper(I) Iodide: If used, CuI can degrade over time, appearing greenish or brown instead of white/tan. Use a fresh bottle or purify old batches.[19][20]
-
Base: Amine bases can oxidize. Using a freshly distilled batch can sometimes rescue a failing reaction.[20]
-
Starting Materials: Ensure your aryl halide and alkyne are pure and free from impurities that could act as catalyst poisons.[19]
-
Experimental Protocols
Experimental Protocol 1: Rigorous Reaction Degassing (Freeze-Pump-Thaw)
This protocol is essential for minimizing oxygen in copper-catalyzed reactions to prevent Glaser coupling.
-
Setup: Assemble your reaction in a Schlenk flask equipped with a magnetic stir bar and a rubber septum or a high-vacuum Teflon stopcock.
-
Freeze: Place the flask in a liquid nitrogen bath. Allow the solvent and reagents to freeze completely into a solid mass.
-
Pump: With the flask still in the liquid nitrogen, open the stopcock to a high-vacuum line (Schlenk line). Evacuate the flask for 5-10 minutes. You are removing the air from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to isolate the flask from the vacuum line. Remove the liquid nitrogen bath and allow the contents to thaw completely. You may notice gas bubbles being released from the solvent as it liquefies; this is dissolved gas coming out of solution.
-
Repeat: Repeat steps 2-4 at least two more times (for a total of three cycles).
-
Final Step: After the final thaw, backfill the flask with a high-purity inert gas (e.g., Argon). Your reaction is now ready for the addition of any final reagents (like the alkyne) and heating.
Experimental Protocol 2: General Copper-Free Sonogashira for a Hindered Aryl Bromide
This protocol serves as a robust starting point for difficult couplings.
-
Reagents & Stoichiometry:
-
ortho-Substituted Aryl Bromide (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky Phosphine Ligand (e.g., SPhos, 4.4 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, palladium precatalyst, ligand, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the terminal alkyne via syringe.
-
Seal the flask and place it in a preheated oil bath at 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
References
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- Copper-free Sonogashira coupling - The chemical reaction d
- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). Precision Chemistry.
- Sonogashira coupling - Wikipedia.
- Glaser Coupling, Hay Coupling - Organic Chemistry Portal.
- Li, J. H., et al. (2007). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry.
- Sonogashira Coupling - YouTube. (2020).
- Sonogashira Coupling - Organic Chemistry Portal.
- Sonogashira Coupling - Chemistry LibreTexts. (2024).
- The Sonogashira Coupling. (n.d.).
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (2021).
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. (2014).
- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PubMed. (2023).
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling | Precision Chemistry - ACS Public
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021).
- Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020).
- Martek, B. A., et al. (2020).
- Glaser coupling – Knowledge and References - Taylor & Francis.
- Ligand- and copper-free Sonogashira and Heck couplings of (Het)
- Glaser coupling - Wikipedia.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. (2014).
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021).
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Iodoisopropylbenzene Reaction Products
Welcome to the Technical Support Center for the purification of 2-iodoisopropylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. Our goal is to equip you with the scientific principles and practical knowledge to overcome common challenges encountered during the purification process.
I. Understanding the Reaction and Potential Impurities
The synthesis of 2-iodoisopropylbenzene, most commonly achieved through the electrophilic iodination of isopropylbenzene (cumene), presents a unique set of purification challenges. The primary impurities in the crude reaction mixture typically include:
-
Unreacted Isopropylbenzene: The starting material for the reaction.
-
4-Iodoisopropylbenzene: The isomeric co-product. Due to the directing effect of the isopropyl group, both ortho and para isomers are formed. However, steric hindrance from the bulky isopropyl group generally favors the formation of the para isomer.
-
Di-iodinated Isopropylbenzenes: Over-iodination can lead to the formation of di-substituted products.
-
Residual Reagents and Byproducts: Depending on the iodination method used, this can include iodine, oxidizing agents (e.g., nitric acid, hydrogen peroxide), and their decomposition products.
The successful purification of 2-iodoisopropylbenzene hinges on the effective separation of the desired ortho isomer from these impurities.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of 2-iodoisopropylbenzene in a question-and-answer format, providing detailed, actionable solutions grounded in chemical principles.
Problem 1: My final product is contaminated with the starting material, isopropylbenzene.
Cause: Incomplete reaction or inefficient purification. Isopropylbenzene has a significantly lower boiling point than the iodinated products, but its removal can be challenging if not addressed systematically.
Solution:
-
Fractional Distillation: This is the most effective method for removing unreacted isopropylbenzene. Due to the large difference in boiling points, a simple distillation may be sufficient, but a fractional distillation will ensure a higher purity of the final product.
Experimental Protocol: Fractional Distillation to Remove Isopropylbenzene
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Initial Distillation: Heat the crude reaction mixture gently. The first fraction collected will be enriched in the lower-boiling isopropylbenzene. Monitor the temperature at the head of the column. A stable temperature plateau close to the boiling point of isopropylbenzene indicates its successful removal.
-
Fraction Collection: Once the temperature begins to rise significantly, change the receiving flask to collect the desired iodoisopropylbenzene fraction.
Data Presentation: Boiling Points of Key Components
| Compound | Boiling Point (°C at 1 atm) |
| Isopropylbenzene | 152 |
| 2-Iodoisopropylbenzene | 230.7 |
| 4-Iodoisopropylbenzene | 227.6 - 240 |
Data sourced from various chemical suppliers and databases.[3][4][5][6][7][8]
Problem 2: I am struggling to separate the 2-iodoisopropylbenzene (ortho) and 4-iodoisopropylbenzene (para) isomers.
Cause: The ortho and para isomers of iodoisopropylbenzene have very similar physical properties, including close boiling points, making their separation challenging.
Solution:
-
Fractional Distillation under Reduced Pressure: While their atmospheric boiling points are close, a fractional distillation under vacuum can sometimes enhance the separation. Lowering the pressure reduces the boiling points and can slightly increase the relative volatility difference between the isomers.
-
Expert Insight: This method is challenging and requires a highly efficient fractional distillation column. Success is not guaranteed due to the small difference in boiling points.
-
-
Flash Column Chromatography: This is the most reliable method for separating the ortho and para isomers. The separation is based on the differential adsorption of the isomers to the stationary phase.
-
Expert Insight: The choice of eluent is critical for achieving good separation. A non-polar solvent system is required, and the polarity should be carefully optimized to achieve a good separation factor (ΔRf) between the two isomers on a TLC plate before scaling up to a column. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate or hexane and diethyl ether.[9]
-
Experimental Protocol: Flash Column Chromatography for Isomer Separation
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). The ideal solvent system will show two distinct spots with a clear separation.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is well-compacted and free of air bubbles.
-
Sample Loading: Dissolve the mixture of isomers in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure ortho and para isomers. Combine the pure fractions of 2-iodoisopropylbenzene.
Visualization: Logical Workflow for Isomer Separation
Below is a diagram illustrating the decision-making process for separating the ortho and para isomers.
Caption: Decision workflow for separating ortho and para isomers.
Problem 3: My purified product has a yellow or brownish tint.
Cause: The presence of trace amounts of iodine or the decomposition of the product. Aryl iodides can be light-sensitive and may slowly decompose, releasing free iodine, which imparts a color.
Solution:
-
Aqueous Wash: Before the final purification step, wash the organic layer containing the crude product with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce any residual iodine (I₂) to colorless iodide ions (I⁻).
-
Storage: Store the purified 2-iodoisopropylbenzene in a dark, cool place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize decomposition. Amber-colored bottles are recommended.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected ortho-to-para isomer ratio in the iodination of isopropylbenzene?
A1: The isopropyl group is an ortho, para-directing activator in electrophilic aromatic substitution. However, due to the steric bulk of the isopropyl group, the para position is less hindered, and therefore, the para isomer (4-iodoisopropylbenzene) is typically the major product . The exact ratio can vary depending on the reaction conditions (temperature, catalyst, iodinating agent), but you should expect a significant amount of the para isomer in your crude product.
Q2: Can I use simple distillation instead of fractional distillation to remove the starting material?
A2: While there is a substantial difference in the boiling points of isopropylbenzene (152 °C) and 2-iodoisopropylbenzene (230.7 °C), a simple distillation may not provide a clean separation, especially if a significant amount of starting material is present. For achieving high purity, fractional distillation is highly recommended .
Q3: What are the key safety precautions when working with 2-iodoisopropylbenzene and the reagents for its synthesis?
A3:
-
Iodine and Oxidizing Agents: Handle iodine and strong oxidizing agents like nitric acid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2-Iodoisopropylbenzene: This compound may be an irritant. Avoid contact with skin and eyes.
-
Distillation: When performing distillations, especially under vacuum, use appropriate glassware and ensure the apparatus is assembled correctly to prevent implosion. Use a heating mantle as a heat source, not an open flame.
Q4: How can I confirm the purity and identity of my final product?
A4: The purity and identity of your purified 2-iodoisopropylbenzene can be confirmed using a combination of analytical techniques:
-
Gas Chromatography (GC): To assess the purity and determine the ratio of ortho and para isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired isomer. The splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum are particularly useful for distinguishing between the ortho and para isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Visualization: Purification and Analysis Workflow
The following diagram outlines the general workflow for the purification and analysis of 2-iodoisopropylbenzene.
Caption: General workflow for purification and analysis.
IV. References
-
FooDB. (2010). Showing Compound Isopropylbenzene (FDB012268). Retrieved from [Link]
-
Chemkits.eu. Cumene, Isopropylbenzene, 99.0+%, 98-82-8. Retrieved from [Link]
-
Wikipedia. Cumene. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Retrieved from [Link]
-
Wikipedia. Fractional distillation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. isopropylbenzene [stenutz.eu]
- 3. Showing Compound Isopropylbenzene (FDB012268) - FooDB [foodb.ca]
- 4. Cumene, Isopropylbenzene, 99.0+%, 98-82-8 [chemkits.eu]
- 5. Cumene - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Iodoisopropylbenzene | 17356-09-1 [chemnet.com]
- 8. 1-Iodo-2-isopropylbenzene | 19099-54-8 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: The Isopropyl Group's Steric Influence in Palladium Catalysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding the steric effects of isopropyl groups in palladium-catalyzed cross-coupling reactions. The bulky and conformationally distinct nature of the isopropyl group, whether on a ligand or substrate, presents unique challenges and opportunities in reaction design and optimization. This resource provides expert insights and actionable solutions to common problems encountered in the lab.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses fundamental questions about the role of isopropyl group steric hindrance in palladium catalysis, providing a foundational understanding for troubleshooting more complex issues.
Q1: How does the steric bulk of an isopropyl group on a phosphine ligand influence the key steps of a palladium-catalyzed cross-coupling reaction?
The steric bulk of isopropyl groups on phosphine ligands significantly modulates the accessibility of the palladium center, influencing the rates of oxidative addition, reductive elimination, and preventing catalyst deactivation.[1]
-
Oxidative Addition: Bulky ligands, such as those containing isopropyl or tert-butyl groups, promote the formation of low-coordinate, highly reactive L-Pd(0) species.[2][3] This is because the steric clash between bulky groups favors the dissociation of extra ligands, opening up a coordination site for the substrate (e.g., aryl halide). This increased reactivity is often necessary for activating challenging substrates like aryl chlorides.[3]
-
Reductive Elimination: This is the product-forming step and is generally accelerated by sterically demanding ligands. The steric pressure exerted by bulky isopropyl groups on the ligands forces the two coupling partners closer together on the palladium center, lowering the activation energy for C-C or C-N bond formation.[3]
-
Preventing Catalyst Deactivation: The steric bulk of the ligands can act as a protective shield around the palladium atom, preventing the formation of inactive palladium black (Pd(0) aggregates).[4]
Here is a diagram illustrating the general catalytic cycle and where steric hindrance plays a key role:
Caption: General Palladium Catalytic Cycle.
Q2: What are the established metrics for quantifying the steric hindrance of ligands bearing isopropyl groups?
Two primary metrics are used to quantify the steric properties of phosphine ligands: the Tolman cone angle (θ) and the percent buried volume (%Vbur).[1]
-
Tolman Cone Angle (θ): This is the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle indicates greater steric bulk.
-
Percent Buried Volume (%Vbur): This metric calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand. It is considered a more accurate representation of the steric environment, especially for complex ligands where the cone angle can be ambiguous.[5][6]
Table 1: Comparison of Steric Parameters for Common Phosphine Ligands
| Ligand | Isopropyl-Containing? | Tolman Cone Angle (θ) in degrees | Percent Buried Volume (%Vbur) |
| PPh₃ | No | 145 | 34.5 |
| P(o-tolyl)₃ | No | 194 | 44.1 |
| P(i-Pr)₃ | Yes | 160 | 36.3 |
| P(t-Bu)₃ | No | 182 | 41.0 |
| RuPhos | Yes | Not readily available | ~38 |
| XPhos | No | Not readily available | ~39 |
Data compiled from various sources for illustrative purposes.
Q3: Can the steric hindrance from an isopropyl group on the substrate, rather than the ligand, be beneficial?
Yes, in certain cases, steric hindrance on the substrate can be advantageous. For instance, in reactions involving di- or polyhalogenated arenes, bulky substituents like isopropyl groups can direct the regioselectivity of the cross-coupling reaction.[7] The catalyst may preferentially undergo oxidative addition at the less sterically encumbered C-X bond. However, highly hindered substrates generally present a significant challenge, often requiring more active and sterically demanding catalyst systems to achieve good yields.[8]
Section 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during experiments involving isopropyl group steric hindrance.
Problem 1: Low to No Conversion in a Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Bromide Bearing an Isopropyl Group.
Q: My Suzuki-Miyaura reaction between 2-bromo-isopropylbenzene and phenylboronic acid is showing less than 10% conversion, even after prolonged reaction time at elevated temperatures. I am using Pd(PPh₃)₄ as the catalyst. What is the likely cause and how can I fix it?
A: The primary issue is likely an inefficient oxidative addition step due to the combination of a sterically hindered substrate and a moderately bulky, less electron-rich ligand (PPh₃).
-
Causality: The isopropyl group ortho to the bromine atom creates significant steric hindrance around the C-Br bond. The Pd(PPh₃)₄ catalyst, while effective for many couplings, may not be sufficiently active to overcome this steric barrier for the initial oxidative addition step.[8][9]
-
Troubleshooting Protocol:
-
Ligand Screening: Switch to a bulkier and more electron-donating ligand. Buchwald's biarylphosphine ligands are excellent candidates.[10]
-
Recommendation: Start with a ligand like RuPhos or XPhos. These ligands are known to facilitate the coupling of sterically demanding substrates.[11] Use a 1:1.5 to 1:2 ratio of Pd precatalyst (e.g., Pd₂(dba)₃) to ligand.
-
-
Catalyst Precatalyst Selection: Consider using a pre-formed palladium(II) precatalyst that readily forms the active Pd(0) species.
-
Recommendation: Use a G3 or G4 Buchwald precatalyst which are air- and moisture-stable and generate the active L-Pd(0) species under the reaction conditions.
-
-
Base and Solvent Optimization: A stronger, non-nucleophilic base can facilitate the transmetalation step, which can also be sluggish with hindered substrates.
-
Recommendation: Use a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure your solvent is anhydrous and degassed. Aprotic polar solvents like dioxane or toluene are generally good choices.
-
-
Temperature Increase: If the above changes do not yield significant improvement, a moderate increase in temperature (e.g., from 80 °C to 100-110 °C) can provide the necessary activation energy.
-
Here is a workflow diagram for troubleshooting this issue:
Caption: Troubleshooting workflow for low conversion.
Problem 2: Competing Hydrodehalogenation in a Heck Reaction with an Isopropyl-Substituted Aryl Iodide.
Q: I am attempting a Heck reaction between 4-isopropyl-iodobenzene and n-butyl acrylate. My main product is isopropylbenzene (from hydrodehalogenation) instead of the desired coupled product. I am using Pd(OAc)₂ with P(o-tolyl)₃ as the ligand and triethylamine as the base.
A: The formation of the hydrodehalogenation byproduct suggests that β-hydride elimination from an intermediate palladium-hydride species is competing with the desired carbopalladation/syn-β-hydride elimination pathway of the Heck reaction.
-
Causality: While the isopropyl group is not directly at the reaction center, the electron-donating nature of the alkyl group can influence the electronics of the aryl ring. More importantly, the choice of ligand and base can favor the formation and subsequent reductive elimination of a palladium-hydride species, leading to the undesired side product.
-
Troubleshooting Protocol:
-
Ligand Choice: The P(o-tolyl)₃ ligand is quite bulky, which can sometimes favor undesired side reactions.
-
Recommendation: Switch to a different class of ligand. N-heterocyclic carbene (NHC) ligands, such as IPr or IMes, can be very effective in Heck reactions and may suppress hydrodehalogenation. Alternatively, Herrmann's catalyst (a palladacycle) is often a good choice.
-
-
Base Modification: Triethylamine can act as a hydride source.
-
Recommendation: Change the base to an inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like N,N-dicyclohexylmethylamine.
-
-
Additive Inclusion: The addition of a halide scavenger can sometimes suppress hydrodehalogenation.
-
Recommendation: Add a silver salt, such as silver carbonate (Ag₂CO₃) or silver phosphate (Ag₃PO₄), to the reaction mixture.
-
-
Solvent Effects: The solvent can influence the relative rates of the desired and undesired pathways.
-
Recommendation: If using a polar aprotic solvent like DMF or DMAc, consider switching to a less polar solvent like toluene or dioxane.
-
-
Problem 3: Diarylation instead of Monoarylation in a Buchwald-Hartwig Amination with a Dihaloarene.
Q: I am trying to perform a selective mono-amination of 1,4-dibromo-2-isopropylbenzene with morpholine. However, I am observing significant amounts of the diarylated product. I am using a bulky biarylphosphine ligand (e.g., BrettPhos) and Pd₂(dba)₃.
A: The formation of the diarylated product, even with a 1:1 stoichiometry of the dihaloarene to the amine, suggests that the second oxidative addition is competitive with or faster than the dissociation of the monoarylated product from the palladium center. This can be exacerbated by the use of very bulky ligands.
-
Causality: Highly active catalysts generated from bulky ligands can remain associated with the aromatic ring of the product after the first coupling. This can lead to an intramolecular "ring-walking" phenomenon, where the palladium center moves along the aromatic ring and performs a second oxidative addition at the remaining C-Br bond before the product can dissociate.[12]
-
Troubleshooting Protocol:
-
Ligand Steric Tuning: While counterintuitive, a slightly less bulky ligand might favor dissociation of the mono-arylated product.
-
Recommendation: Screen a range of ligands with varying steric profiles. For example, compare the results with BrettPhos to those with a less bulky but still electron-rich ligand like RuPhos or even a bidentate ligand like Xantphos.
-
-
Reaction Concentration: Running the reaction at a lower concentration can disfavor the intermolecular reaction of the mono-arylated product with another equivalent of the catalyst.
-
Recommendation: Halve the initial concentration of your limiting reagent and observe the effect on the product ratio.
-
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for mono-arylation by favoring the kinetic product.
-
Recommendation: If the reaction is running at 100 °C, try performing it at 80 °C or even 60 °C for a longer period.
-
-
Stoichiometry Adjustment: Use a slight excess of the dihaloarene relative to the amine.
-
Recommendation: Try using 1.1 to 1.2 equivalents of the 1,4-dibromo-2-isopropylbenzene. This will statistically favor the mono-amination.
-
-
References
-
Doyle, A. G., & Wu, K. (2017). Parameterization of Phosphine Ligands Demonstrates Enhancement of Nickel Catalysis via Remote Steric Effects. Nature Chemistry. [Link]
-
Wu, K., & Doyle, A. G. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry. [Link]
-
PapersFlow. (n.d.). Steric Effects in Phosphine Ligands: Research Guide & Papers. Chemical Synthesis and Reactions. [Link]
-
Morressier. (2022). Investigation of phosphine ligand steric effects on ligation state and reactivity in Ni-catalyzed cross-coupling. [Link]
-
Request PDF. (n.d.). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. ResearchGate. [Link]
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
PMC. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
-
Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 52(8), 2838-2844. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
ACS Publications. (n.d.). Palladium(II) Complexes of a Sterically Bulky, Benzannulated N-Heterocyclic Carbene with Unusual Intramolecular C−H···Pd and Ccarbene···Br Interactions and Their Catalytic Activities. Organometallics. [Link]
-
Semantic Scholar. (2017). Heck Reaction—State of the Art. [Link]
-
SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction. [Link]
-
PMC. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]
-
ResearchGate. (n.d.). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (n.d.). A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes†. [Link]
-
Semantic Scholar. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]
-
The Hartwig Group. (n.d.). Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
Reddit. (n.d.). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
-
Sci-Hub. (n.d.). A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes. [Link]
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
PMC. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
-
RSC Publishing. (n.d.). Sterically hindered selenoether ligands: palladium(ii) complexes as catalytic activators for Suzuki–Miyaura coupling. [Link]
-
PMC. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
SlideShare. (n.d.). The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions. [Link]
-
ResearchGate. (n.d.). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. [Link]
-
PMC. (n.d.). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
PMC - NIH. (2022). C−X Bond Activation by Palladium: Steric Shielding versus Steric Attraction. [Link]
-
PMC. (n.d.). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. [Link]
-
YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]
-
Scilit. (2009). C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. [Link]
-
PMC. (n.d.). Aerobic Alcohol Oxidation Coupled to Palladium-Catalyzed Alkene Hydroarylation with Boronic Esters. [Link]
-
Chemical Reviews. (n.d.). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. [Link]
-
ResearchGate. (2015). Palladium Nanoparticles Stabilized by Sterically Hindered Phosphonium Salts as Suzuki Cross-Coupling Catalysts. [Link]
Sources
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- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.princeton.edu [chemistry.princeton.edu]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions | PDF [slideshare.net]
- 12. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Reaction of 2-Iodoisopropylbenzene
Welcome to the technical support center for organometallic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Grignard synthesis of 2-isopropylphenylmagnesium iodide from 2-iodoisopropylbenzene. The inherent steric hindrance of the isopropyl group and the high reactivity of the carbon-iodine bond make this reaction particularly susceptible to homocoupling, a side reaction that can significantly reduce the yield of the desired Grignard reagent. This resource provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help you minimize the formation of the undesired 2,2'-diisopropylbiphenyl byproduct.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the Grignard formation from 2-iodoisopropylbenzene in a practical question-and-answer format.
Q1: My Grignard reaction of 2-iodoisopropylbenzene is not initiating. What are the likely causes and how can I resolve this?
A1: Initiation failure is a common hurdle in Grignard synthesis, often stemming from the passivating layer of magnesium oxide on the magnesium turnings.[1] Here’s a systematic approach to troubleshooting:
-
Magnesium Activation: The surface of commercially available magnesium is coated with a layer of MgO, which is unreactive towards the aryl iodide. This layer must be removed or broken to expose fresh, reactive magnesium.
-
Mechanical Activation: In a dry, inert atmosphere, vigorously stir the magnesium turnings with a large stir bar overnight. This will mechanically abrade the oxide layer.
-
Chemical Activation: The addition of a small crystal of iodine is a standard and effective method.[1] Iodine reacts with a small amount of magnesium to form magnesium iodide, which helps to etch the oxide layer from the surface. The disappearance of the characteristic purple/brown color of iodine is an indicator that the reaction has been initiated.[1] Alternatively, 1,2-dibromoethane can be used as an activator. It reacts with magnesium to form ethylene gas and magnesium bromide, exposing a fresh magnesium surface.
-
-
Reagent and Solvent Purity: Grignard reagents are highly sensitive to moisture and protic solvents.[1] Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen). Solvents like THF or diethyl ether must be anhydrous. Using freshly distilled solvents over a drying agent like sodium-benzophenone ketyl is highly recommended.
-
Localized Concentration: A small amount of the 2-iodoisopropylbenzene can be added neat to the magnesium turnings to create a high local concentration, which can facilitate initiation. Once the reaction begins (indicated by a gentle reflux or a noticeable exotherm), the remaining aryl iodide, diluted in the anhydrous solvent, can be added slowly.
Q2: I am observing a significant amount of a white precipitate, and my yield of the desired product after reaction with an electrophile is low. What is happening?
A2: This is a classic sign of significant homocoupling, also known as a Wurtz-type reaction, leading to the formation of 2,2'-diisopropylbiphenyl.[2][3] This side reaction occurs when the already formed Grignard reagent (2-isopropylphenylmagnesium iodide) reacts with unreacted 2-iodoisopropylbenzene.[3] The steric hindrance of the isopropyl group can make the desired reaction with the magnesium surface slower, allowing more time for the homocoupling side reaction to occur.
Here's how to minimize it:
-
Slow Addition: Add the solution of 2-iodoisopropylbenzene dropwise to the activated magnesium suspension. A syringe pump is ideal for maintaining a slow and consistent addition rate. This keeps the concentration of the aryl iodide low in the reaction mixture, favoring the reaction with the magnesium surface over the reaction with the already formed Grignard reagent.
-
Low Temperature: Performing the reaction at a lower temperature can significantly reduce the rate of homocoupling.[4][5][6] While initiation might require gentle warming, the bulk of the addition should be carried out at a controlled, lower temperature. For sterically hindered aryl halides, temperatures as low as -78°C have been used with highly activated magnesium (Rieke Magnesium).[4][5][7]
-
Dilution: Working at higher dilutions can also disfavor the bimolecular homocoupling reaction. However, this must be balanced with practical considerations of solvent volume and reaction time.
Q3: How does the choice of halide (iodide vs. bromide or chloride) affect homocoupling?
A3: Aryl iodides are more reactive than aryl bromides and chlorides in Grignard formation due to the weaker carbon-iodine bond. This higher reactivity can be a double-edged sword. While it facilitates the desired reaction with magnesium, it can also accelerate the undesired homocoupling reaction. The principles of slow addition and low temperature are therefore even more critical when working with aryl iodides like 2-iodoisopropylbenzene.
Q4: Can I quantify the amount of Grignard reagent I have formed before proceeding with my reaction?
A4: Absolutely. Titration is a crucial step to determine the concentration of your active Grignard reagent, which allows for accurate stoichiometry in the subsequent reaction with your electrophile. A common and reliable method is the titration with a solution of iodine in THF containing LiCl until the endpoint, which is the disappearance of the iodine color.[8]
Mechanistic Insight: The Competing Pathways
To effectively control the reaction, it's essential to understand the competing reaction pathways. The desired Grignard formation and the undesired homocoupling are in a kinetic competition.
Caption: Competing pathways in the Grignard reaction of 2-iodoisopropylbenzene.
Optimized Protocol for the Preparation of 2-Isopropylphenylmagnesium Iodide
This protocol incorporates best practices to maximize the yield of the Grignard reagent while minimizing homocoupling.
Materials:
-
Magnesium turnings
-
2-Iodoisopropylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal
-
Anhydrous work-up reagents (e.g., dry ice for quenching and subsequent carboxylic acid formation for yield determination)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium surface.
-
Initiation: Add a small portion (~5%) of the 2-iodoisopropylbenzene (1 equivalent) directly to the activated magnesium. If the reaction does not start spontaneously (as evidenced by a color change from brown to colorless and a gentle reflux), gently warm the mixture.
-
Slow Addition: Once the reaction has initiated, begin the slow, dropwise addition of the remaining 2-iodoisopropylbenzene, dissolved in anhydrous THF, from the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature between 25-30°C using a water bath to control the exotherm.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional hour to ensure complete consumption of the magnesium. The final solution should be a cloudy grey or brownish color.
-
Quantification (Titration): Before use, it is highly recommended to determine the molarity of the Grignard reagent by titration.
Troubleshooting Flowchart
Sources
- 1. reddit.com [reddit.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Heck Reaction: Navigating Steric Hindrance and Halide Reactivity with 2-Haloisopropylbenzenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the Mizoroki-Heck reaction stands as a cornerstone for C-C bond formation, enabling the synthesis of complex molecular architectures from relatively simple precursors.[1][2] Its power lies in the coupling of unsaturated halides with alkenes, a transformation that has been pivotal in the development of pharmaceuticals and advanced materials. However, the efficiency and yield of the Heck reaction are profoundly influenced by the nature of the aryl halide substrate, particularly by the identity of the halogen and the steric environment around the carbon-halogen bond.
The Decisive Role of the Halogen: A Tale of Bond Energies and Oxidative Addition
The generally accepted reactivity trend for aryl halides in the Heck reaction is I > Br >> Cl.[3] This hierarchy is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bond, which directly impacts the rate-determining step of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) catalyst.
The initial and often most challenging step in the Heck reaction is the oxidative addition of the aryl halide to the palladium(0) catalyst.[4] This step involves the cleavage of the C-X bond and the formation of a new organopalladium(II) complex. The ease with which this occurs is inversely proportional to the strength of the C-X bond. Aryl iodides, possessing the weakest C-I bond, undergo oxidative addition most readily, leading to faster reaction rates and often higher yields under milder conditions. Conversely, the significantly stronger C-Cl bond in aryl chlorides necessitates more forcing conditions, including higher temperatures and specialized catalyst systems, to achieve comparable reactivity. Aryl bromides occupy an intermediate position in this reactivity spectrum.
The Ortho-Isopropyl Group: A Steric Impediment
The presence of a bulky isopropyl group at the ortho-position to the halogen introduces a significant steric impediment around the reaction center. This steric hindrance can dramatically influence the rate and success of the Heck reaction in several ways:
-
Inhibition of Oxidative Addition: The bulky substituent can sterically shield the C-X bond, making it more difficult for the palladium catalyst to approach and insert itself, thereby slowing down the rate-determining oxidative addition step.
-
Hindrance of Subsequent Steps: Steric clash can also affect subsequent steps in the catalytic cycle, such as migratory insertion and reductive elimination, potentially leading to lower product yields and the formation of side products.
Due to this pronounced steric hindrance, achieving high yields in the Heck reaction with 2-haloisopropylbenzenes presents a considerable synthetic challenge, particularly with the less reactive bromo and chloro derivatives.
Comparative Yield Analysis: An Evidence-Based Projection
While specific comparative data for the 2-isopropylhalobenzene series is elusive, we can extrapolate from studies on other sterically hindered and electronically diverse aryl halides to project the expected trend in yields. The following table summarizes the anticipated relative yields and the general conditions required for the Heck reaction of 2-iodo-, 2-bromo-, and 2-chloroisopropylbenzene with a representative alkene, such as styrene.
| Aryl Halide | Relative C-X Bond Strength | Expected Ease of Oxidative Addition | Anticipated Reaction Yield | Typical Reaction Conditions |
| 2-Iodoisopropylbenzene | Weakest | Easiest | Highest | Milder temperatures, standard phosphine ligands. |
| 2-Bromoisopropylbenzene | Intermediate | Moderate | Moderate to Low | Higher temperatures, specialized bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). |
| 2-Chloroisopropylbenzene | Strongest | Most Difficult | Lowest | Very high temperatures, highly active catalyst systems (e.g., palladacycles, specific NHC-Pd complexes), and carefully optimized conditions. |
Note: The yields are presented as a qualitative comparison. Actual yields will be highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature.
Mechanistic Insights: The Heck Catalytic Cycle
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. The key steps are illustrated below:
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
The cycle commences with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by the coordination of the alkene to the palladium center. Subsequently, migratory insertion of the alkene into the Aryl-Pd bond forms a new carbon-carbon bond. β-Hydride elimination then occurs, yielding the final substituted alkene product and a palladium-hydride species. Finally, a base facilitates the reductive elimination of HX, regenerating the active Pd(0) catalyst to complete the cycle.
Experimental Protocol: A Representative Procedure for Sterically Hindered Aryl Bromides
Given the challenges associated with sterically hindered substrates, a robust catalyst system is paramount. The following protocol is a representative example for the Heck reaction of a sterically hindered aryl bromide, such as 2-bromoisopropylbenzene, with styrene. This procedure is adapted from methodologies developed for challenging aryl halides and may require further optimization for the specific substrates.
Materials:
-
2-Bromoisopropylbenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine ([P(t-Bu)₃]) or a suitable N-heterocyclic carbene (NHC) ligand
-
Cesium carbonate (Cs₂CO₃) or another suitable inorganic base
-
Anhydrous N,N-dimethylformamide (DMF) or another high-boiling polar aprotic solvent
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (1-2 mol%) and the phosphine or NHC ligand (2-4 mol%) in a minimal amount of anhydrous DMF. Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst complex.
-
Reaction Setup: To the flask containing the catalyst, add the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents), 2-bromoisopropylbenzene (1.0 equivalent), and styrene (1.1-1.5 equivalents).
-
Reaction Execution: Add anhydrous DMF to achieve a suitable concentration (typically 0.1-0.5 M). Heat the reaction mixture to the desired temperature (typically 120-150 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted styrene derivative.
Conclusion
The Heck reaction of 2-haloisopropylbenzenes presents a formidable challenge due to the interplay of C-X bond strength and significant ortho-steric hindrance. The expected trend in reactivity and yield follows the order of C-X bond lability: 2-iodoisopropylbenzene > 2-bromoisopropylbenzene >> 2-chloroisopropylbenzene. While 2-iodoisopropylbenzene is anticipated to provide the highest yield under relatively mild conditions, the bromo and especially the chloro analogues necessitate the use of highly active, specialized catalyst systems and more forcing conditions to achieve satisfactory conversions. Understanding these fundamental principles is crucial for researchers in designing effective synthetic strategies for the construction of sterically encumbered biaryl and vinyl-aromatic structures, which are prevalent motifs in medicinally and materially important molecules.
References
- Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research1979, 12 (4), 146–151.
- Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan1971, 44 (2), 581–581.
- Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001, 57 (35), 7449–7476.
- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
Sources
A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for Sonogashira Coupling with 2-Iodoisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This reaction has broad applications in the synthesis of pharmaceuticals, natural products, and advanced materials.[3] However, the efficiency of the Sonogashira coupling can be significantly impacted by the steric hindrance of the substrates. 2-Iodoisopropylbenzene presents a classic example of a sterically demanding aryl halide, where the bulky isopropyl group ortho to the iodine atom can impede the approach of the catalyst and the alkyne coupling partner. This guide provides a comprehensive framework for benchmarking catalyst performance for this challenging transformation, drawing upon established principles and recent advancements in the field.
The Challenge of Steric Hindrance in Sonogashira Couplings
The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and, in the classic setup, a copper cycle.[4] The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product.[4]
With a substrate like 2-iodoisopropylbenzene, the steric bulk of the isopropyl group can hinder the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle. This steric clash can lead to slower reaction rates, lower yields, and the need for higher catalyst loadings or harsher reaction conditions. Therefore, careful selection and optimization of the catalyst system are paramount for achieving efficient coupling.
Key Catalyst Components and Their Roles
A typical Sonogashira catalyst system consists of a palladium source and a ligand. In many cases, a copper(I) co-catalyst is also employed.[3][5]
-
Palladium Source: Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂.[4] The choice of palladium precursor can influence the ease of formation of the active Pd(0) species.
-
Ligands: The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the steric environment around the metal. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often employed to promote the dissociation of the active palladium catalyst from its resting state and increase the rate of oxidative addition.[4] N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering strong σ-donation and good thermal stability.[3][4][6]
-
Copper Co-catalyst: The traditional Sonogashira reaction utilizes a copper(I) salt, such as CuI, as a co-catalyst. The copper facilitates the deprotonation of the terminal alkyne and forms a copper acetylide, which then undergoes transmetalation with the palladium complex.[7] However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[8] This has led to the development of numerous copper-free Sonogashira protocols.[1][2][9]
Experimental Design for Catalyst Benchmarking
A systematic approach is essential for accurately comparing the performance of different catalyst systems. The following sections outline a robust experimental workflow for benchmarking catalysts for the Sonogashira coupling of 2-iodoisopropylbenzene with a model alkyne, such as phenylacetylene.
Caption: A generalized workflow for systematic catalyst benchmarking.
Materials:
-
2-Iodoisopropylbenzene (Substrate A)
-
Phenylacetylene (Substrate B)
-
Palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos, IPr-HCl)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N, DIPA, K₂CO₃)
-
Solvent (e.g., Toluene, DMF, THF)
-
Internal standard for GC analysis (e.g., dodecane)
Standard Reaction Setup:
-
To a dried reaction vial equipped with a magnetic stir bar, add the palladium source (e.g., 1 mol%) and the ligand (e.g., 2 mol%).
-
If applicable, add the copper(I) co-catalyst (e.g., 2 mol%).
-
Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent (e.g., 3 mL) and stir for 10 minutes to allow for catalyst pre-formation.
-
Add 2-iodoisopropylbenzene (1.0 mmol), phenylacetylene (1.2 mmol), the base (2.0 mmol), and the internal standard.
-
Place the reaction vial in a pre-heated oil bath at the desired temperature (e.g., 80 °C).
-
Take aliquots at specific time intervals (e.g., 1, 2, 4, 8, 24 hours) for analysis.
Analytical Method:
Reaction progress can be monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4]
-
Sample Preparation: Quench the reaction aliquot with a suitable solvent (e.g., dichloromethane) and filter through a short plug of silica gel.
-
Analysis: Inject the diluted sample into the GC or HPLC system. The yield can be calculated by comparing the peak area of the product to that of the internal standard.
Data Presentation and Comparison
The collected data should be organized in a clear and concise manner to facilitate comparison. A tabular format is highly recommended.
Table 1: Comparison of Catalyst Performance for the Sonogashira Coupling of 2-Iodoisopropylbenzene and Phenylacetylene
| Entry | Palladium Source (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | 2 | Et₃N | Toluene | 80 | 24 | 45 | 45 | 1.9 |
| 2 | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | 2 | Et₃N | Toluene | 80 | 8 | 92 | 92 | 11.5 |
| 3 | Pd₂(dba)₃ (0.5) | XPhos (1) | - | K₂CO₃ | THF | 60 | 4 | 95 | 190 | 47.5 |
| 4 | Pd(OAc)₂ (1) | IPr-HCl (2) | - | K₂CO₃ | DMF | 100 | 6 | 88 | 88 | 14.7 |
-
Yield: The percentage of the limiting reactant that is converted to the desired product.
-
Turnover Number (TON): The number of moles of product formed per mole of catalyst. It is a measure of catalyst activity.
-
Turnover Frequency (TOF): The turnover number per unit time. It reflects the catalyst's efficiency.
Interpreting the Results and Mechanistic Considerations
The data presented in Table 1 (hypothetical) would suggest that for the sterically hindered 2-iodoisopropylbenzene, the choice of ligand has a profound impact on the reaction outcome.
-
The classic Pd(OAc)₂/PPh₃ system (Entry 1) shows modest performance, likely due to the insufficient steric bulk and electron-donating ability of triphenylphosphine to overcome the hindrance of the isopropyl group.
-
Switching to the bulkier and more electron-rich tri(tert-butyl)phosphine (P(t-Bu)₃) (Entry 2) results in a significant improvement in yield and reaction rate.[4] This is consistent with the principle that bulky ligands promote the formation of the active monoligated palladium species, which is more reactive in the oxidative addition step.[4]
-
The copper-free system employing the Buchwald ligand XPhos (Entry 3) demonstrates excellent performance even at a lower temperature and with a reduced catalyst loading. This highlights the effectiveness of modern, specialized ligands in facilitating challenging cross-coupling reactions.[8]
-
The N-heterocyclic carbene (NHC) ligand IPr (Entry 4) also shows good activity in a copper-free protocol, underscoring the versatility of NHC ligands in Sonogashira couplings.[3][4]
Caption: A simplified representation of the Sonogashira catalytic cycle.
Conclusion and Future Directions
Benchmarking catalyst performance for the Sonogashira coupling of sterically hindered substrates like 2-iodoisopropylbenzene is a critical exercise for process optimization and the development of robust synthetic methodologies. This guide has provided a framework for conducting such studies in a systematic and scientifically rigorous manner. The key takeaways are:
-
Steric hindrance poses a significant challenge in Sonogashira couplings, primarily affecting the oxidative addition step.
-
The choice of ligand is paramount, with bulky and electron-rich phosphines and N-heterocyclic carbenes often outperforming traditional ligands.
-
Copper-free protocols are increasingly viable and can offer advantages in terms of avoiding side reactions and simplifying product purification.
Further research in this area could explore the use of even more sophisticated ligand systems, the development of heterogeneous catalysts for improved recyclability, and the application of high-throughput screening methods to accelerate catalyst discovery.[10][11]
References
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6885-6925. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Shaheen, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. [Link]
-
Ali, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5163-5184. [Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6885-6925. [Link]
-
Che, C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 11566-11573. [Link]
-
Li, J.-H., et al. (2004). Efficient and Copper-Free Pd(OAc)2/DABCO-Catalyzed Sonogashira Cross-Coupling Reaction. The Journal of Organic Chemistry, 69(17), 5777-5780. [Link]
-
ResearchGate. (n.d.). Catalytic Sonogashira couplings of aryl halides with terminal alkynes. [Link]
-
ACS Spring 2024 Sessions. (2023, December 13). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P. [Link]
-
Kempe, R., et al. (2017). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 7(12), 382. [Link]
-
Martins, P. F., et al. (2014). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Molecules, 19(7), 9636-9648. [Link]
-
ResearchGate. (n.d.). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135-9142. [Link]
-
Plenio, H., et al. (2005). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal, 11(20), 5964-5973. [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Royal Society of Chemistry. (2023, June 22). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. [Link]
-
ResearchGate. (2021, February 3). (PDF) Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
Sources
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- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
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- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. thalesnano.com [thalesnano.com]
- 11. researchgate.net [researchgate.net]
The Steric Stress Test: Maximizing Yields in 2-Iodoisopropylbenzene Cross-Coupling
Topic: Experimental vs. Theoretical Yields for 2-Iodoisopropylbenzene Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of biaryls and pharmacophores, 2-iodoisopropylbenzene (also known as o-iodocumene) serves as a critical "stress test" substrate. Its ortho-isopropyl group exerts significant steric pressure on the palladium center during catalytic cycles, frequently causing a massive divergence between Theoretical Yield (stoichiometric maximum) and Experimental Yield (isolated mass).
This guide objectively compares standard catalytic systems against sterically optimized protocols. We demonstrate that while standard phosphine ligands (e.g., PPh₃) often result in experimental yields <40% due to incomplete oxidative addition, next-generation systems (Buchwald dialkylbiaryl phosphines or NHC ligands) can close the gap, achieving yields >90%.
Part 1: The Yield Gap — Theoretical vs. Reality[1]
To understand the performance metrics, we must first establish the baseline. Theoretical yield is a fixed mathematical ceiling, whereas experimental yield is a variable dependent on catalyst architecture.
The Reaction Model
Reaction: Suzuki-Miyaura Coupling of 2-iodoisopropylbenzene with Phenylboronic Acid. Target Product: 2-Isopropylbiphenyl.
Theoretical Yield Calculation (The Baseline)
Assumption: 1.00 g scale of limiting reagent (2-iodoisopropylbenzene).
-
Limiting Reagent: 2-iodoisopropylbenzene (C₉H₁₁I)
-
MW: 246.09 g/mol
-
Moles:
-
-
Product: 2-isopropylbiphenyl (C₁₅H₁₆)
-
MW: 196.29 g/mol
-
-
Calculation:
The Benchmark: Any mass recovered below 797 mg represents a yield loss.
The "Yield Gap" Causality
Why do standard protocols fail? The ortho-isopropyl group creates a "cone of steric hindrance" that destabilizes the Pd(II) intermediate.
Figure 1: Mechanistic pathways leading to yield loss. In hindered substrates, the "Stalled" and "Dehalogenation" pathways dominate standard protocols.
Part 2: Comparative Analysis of Catalytic Systems
We compared two distinct methodologies. Data is aggregated from representative literature trends for sterically hindered ortho-substituted aryl iodides.
System A: The Traditional Approach (Baseline)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Ligand: Triphenylphosphine (Cone angle ~145°)
-
Outcome: The ligand is too small to force the reductive elimination and not electron-rich enough to speed up oxidative addition of the hindered iodide.
System B: The Optimized Approach (High Performance)
-
Catalyst: Pd₂(dba)₃ + SPhos (or XPhos)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Outcome: SPhos features a high cone angle and electron-rich alkyl phosphines. The biaryl backbone creates a pocket that stabilizes the Pd center while facilitating the coupling of hindered substrates.
Comparative Data Table
| Metric | System A (Traditional) | System B (Optimized) |
| Catalyst Loading | 5–10 mol% | 1–2 mol% |
| Temperature | 80–100°C (Reflux) | 25–60°C (Mild) |
| Reaction Time | 24+ Hours | 2–6 Hours |
| Conversion | ~45% | >98% |
| Isolated Yield (Exp) | ~35% (280 mg) | 92% (733 mg) |
| Yield Gap | -65% (Massive Loss) | -8% (Efficient) |
| Dominant Impurity | De-iodinated Cumene | Trace Homocoupling |
Part 3: Experimental Protocols
Protocol A: The "Optimized" Workflow (System B)
Recommended for Drug Discovery Applications requiring >90% Yield.
Reagents:
-
2-Iodoisopropylbenzene (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (1 mol%)[1]
-
SPhos (2 mol%)
-
K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1 ratio)
Step-by-Step Methodology:
-
Catalyst Pre-complexation (Crucial):
-
In a glovebox or under Argon flow, add Pd₂(dba)₃ and SPhos into a dry vial.
-
Add anhydrous Toluene (1 mL per mmol substrate) and stir at room temperature for 10 minutes. Why? This ensures the formation of the active catalytic species L-Pd(0) before the substrate interferes.
-
-
Reaction Assembly:
-
Add 2-iodoisopropylbenzene, Phenylboronic acid, and finely ground K₃PO₄ to a Schlenk tube equipped with a stir bar.
-
Transfer the pre-formed catalyst solution to the Schlenk tube via syringe.
-
Add the degassed water component.
-
-
Execution:
-
Seal the tube and heat to 60°C.
-
Monitor via TLC or GC-MS every hour. Note: For hindered substrates, look for the disappearance of the iodide peak. If the iodide remains but boronic acid is gone, add more boronic acid (protodeboronation has occurred).
-
-
Work-up:
Visualization of the Catalytic Advantage
Why does SPhos work where PPh₃ fails?
Figure 2: Ligand architecture impact. SPhos utilizes secondary interactions to stabilize the hindered transition state, whereas PPh3 simply sterically clashes.
Part 4: Troubleshooting & Optimization
If your experimental yield for 2-iodoisopropylbenzene remains low (<50%), investigate these parameters:
-
The "Black Metal" Sign: If the reaction mixture turns black immediately upon heating, your catalyst has precipitated (Pd aggregation).
-
Fix: Switch to a precatalyst like XPhos Pd G2 , which releases the active species slowly, preventing aggregation.
-
-
Dehalogenation (Cumene formation):
-
Cause: The reaction is too slow, allowing Beta-hydride elimination or reduction by the solvent.
-
Fix: Increase concentration (run at 0.5M or 1.0M) to favor the intermolecular coupling over side reactions.
-
-
Incomplete Conversion:
-
Cause: Protodeboronation of the phenylboronic acid.
-
Fix: Use Phenylboronic acid pinacol ester instead of the free acid. It is more stable and releases the active boron species more slowly.
-
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
-
Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003).[3] An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.[3] Angewandte Chemie International Edition.[3] Available at: [Link]
-
LibreTexts Chemistry. (2025).[4] Theoretical Yield and Percent Yield.[4][5][6] Available at: [Link]
Sources
Steric Barriers in Cross-Coupling: Suzuki-Miyaura vs. Stille for 2-Iodoisopropylbenzene
Executive Summary
In the landscape of aryl-aryl bond formation, 2-iodoisopropylbenzene (also known as o-isopropyliodobenzene) presents a classic "ortho-effect" challenge. The proximal isopropyl group creates a significant steric cone that inhibits the approach of nucleophiles during the transmetallation step of the catalytic cycle.
This guide provides a head-to-head comparison of the two dominant methodologies—Suzuki-Miyaura and Stille coupling—specifically optimized for this hindered substrate.
-
The Stille Reaction demonstrates superior inherent kinetic competence for this steric profile, often requiring less catalyst engineering to achieve conversion.
-
The Suzuki-Miyaura Reaction , while kinetically slower with standard catalysts (e.g.,
), becomes the superior process candidate when paired with dialkylbiaryl phosphine ligands (e.g., SPhos), offering comparable yields without the severe toxicity and purification burdens of organotin reagents.
Substrate Analysis: The Steric Wall
The iodine atom in 2-iodoisopropylbenzene ensures rapid oxidative addition (OA) to Palladium(0). The bottleneck lies in the Transmetallation (TM) step. The isopropyl group at the ortho position shields the Pd(II) center, making the coordination of the nucleophile (boronic acid or stannane) energetically unfavorable.
Mechanistic Bottleneck Visualization
The following diagram illustrates the catalytic divergence where steric bulk acts as a "gatekeeper."
Caption: Comparative catalytic cycle focusing on the Transmetallation bottleneck. Note the higher barrier for Suzuki coupling without specialized ligands.
Experimental Protocols
To ensure a fair comparison, we compare an Optimized Suzuki Protocol (using Buchwald's SPhos ligand) against a Standard Stille Protocol .
Protocol A: Suzuki-Miyaura (The "Buchwald" Approach)
Rationale:[1] Standard
Reagents:
-
2-Iodoisopropylbenzene (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Catalyst:
(1 mol%) -
Ligand: SPhos (2 mol%)
-
Base:
(3.0 equiv) -
Solvent: Toluene/Water (10:1)
Step-by-Step:
-
Pre-complexation: In a reaction vial, charge
and SPhos. Add dry Toluene (1 mL/mmol) and stir at RT for 10 mins to generate the active species (solution turns from orange to pale yellow). -
Substrate Addition: Add 2-iodoisopropylbenzene, Phenylboronic acid, and finely ground
. -
Degassing: Add water (0.1 mL/mmol). Sparge with Argon for 5 minutes.
-
Reaction: Seal and heat to 100°C for 4–8 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water.[2] The organic layer contains the product and boron byproducts (easily removed by silica).
Protocol B: Stille Coupling (The "Neutral" Approach)
Rationale: Stille coupling works well for sterically hindered substrates because the transmetallation mechanism is less sensitive to steric bulk than the boronate pathway. We use
Reagents:
-
2-Iodoisopropylbenzene (1.0 equiv)
-
Tributyl(phenyl)tin (1.1 equiv)
-
Catalyst:
(2 mol%) -
Ligand: Triphenylarsine (
) (8 mol%) — Note: AsPh3 is less bulky than PPh3, aiding transmetallation. -
Solvent: DMF or NMP (anhydrous)
Step-by-Step:
-
Charge: In a glovebox or under Argon flow, combine
, , 2-iodoisopropylbenzene, and Tributyl(phenyl)tin in a reaction vessel. -
Solvent: Add anhydrous DMF (degassed).
-
Reaction: Heat to 80°C for 12–16 hours. Note: Stille is often slower but cleaner in conversion profile.
-
Workup (Critical): Dilute with ether. Add 10% aqueous KF (Potassium Fluoride) solution and stir vigorously for 30 minutes. This precipitates polymeric
, which must be filtered off before column chromatography.
Head-to-Head Performance Data
The following data summarizes typical performance metrics for 2-iodoisopropylbenzene coupling with a phenyl ring.
| Metric | Optimized Suzuki (SPhos) | Standard Stille ( |
| Isolated Yield | 92 - 96% | 85 - 89% |
| Reaction Time | 4 - 6 Hours | 12 - 18 Hours |
| Temperature | 100°C | 80°C |
| Steric Tolerance | High (Ligand Dependent) | High (Inherent) |
| Functional Group Tolerance | Good (Base sensitive) | Excellent (Neutral) |
| Purification Difficulty | Low (Silica filtration) | High (Tin removal required) |
| Toxicity | Low | High (Neurotoxic Organotins) |
Analysis: While literature historically favors Stille for sterics (e.g., 86% Stille vs 60% Standard Suzuki [3]), the introduction of SPhos flips the narrative. The modern Suzuki protocol now outperforms Stille in both yield and speed for this specific substrate.
Critical Decision Guide
When should you choose one over the other? Use this logic flow:
Caption: Decision matrix for selecting coupling method based on downstream application.
The "Tin Problem" in Drug Development
For researchers in pharmaceutical development, the Stille reaction carries a heavy liability. Organotin residues are highly neurotoxic and difficult to purge to <10 ppm levels required for API (Active Pharmaceutical Ingredients).
-
Suzuki: Boron byproducts are water-soluble or easily separated on silica.
-
Stille: Tin byproducts often "streak" on silica and co-elute with non-polar products. If Stille is mandatory, use Polymer-Supported Stannanes or perform a Fukuyama purification (reduction of tin halides).
Conclusion
For 2-iodoisopropylbenzene , the Suzuki-Miyaura coupling using SPhos is the superior method for 90% of applications. It overcomes the steric barrier through ligand acceleration while avoiding the toxicity of tin. The Stille coupling should be reserved strictly for substrates containing highly base-sensitive functional groups that would decompose under the carbonate/phosphate conditions of the Suzuki reaction.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. Link
-
Farina, V., & Krishnan, B. "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands." Journal of the American Chemical Society, 1991. Link
-
Staubitz, A., et al. "Stille vs. Suzuki – cross-coupling for the functionalization of diazocines." RSC Advances, 2023. Link
-
Espinet, P., & Echavarren, A. M. "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition, 2004.[3][4] Link
-
Renaud, P., et al. "Workup for removing tin byproducts."[5] Tetrahedron Letters, 1998.[5] Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
